molecular formula C11H8O5 B1361118 7-Methoxycoumarin-3-carboxylic Acid CAS No. 20300-59-8

7-Methoxycoumarin-3-carboxylic Acid

カタログ番号: B1361118
CAS番号: 20300-59-8
分子量: 220.18 g/mol
InChIキー: VEEGNDSSWAOLFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Amine-reactive fluorescent probe. Used for coupling to amines, hydrazines or hydroxylamines on biomolecules of interest.>

特性

IUPAC Name

7-methoxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGNDSSWAOLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342708
Record name 7-Methoxycoumarin-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20300-59-8
Record name 7-Methoxycoumarin-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxycoumarin-3-carboxylic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxycoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20300-59-8

This technical guide provides a comprehensive overview of 7-Methoxycoumarin-3-carboxylic acid, a versatile fluorescent molecule with significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, key properties, experimental protocols, and its role in biological systems.

Core Properties and Specifications

This compound is a blue-emitting fluorophore widely utilized for its high quantum yield and sensitivity to its environment. Its carboxylic acid moiety allows for straightforward conjugation to various biomolecules.

PropertyValueReference
CAS Number 20300-59-8[1]
Molecular Formula C₁₁H₈O₅[1]
Molecular Weight 220.18 g/mol [1]
Appearance White to off-white powder
Purity ≥97.0% (HPCE)
Solubility Soluble in DMSO, DMF, and acetonitrile[2]
Fluorescence Properties
Excitation Maximum (λex)~330-355 nm[2][3]
Emission Maximum (λem)~402-405 nm (in 0.1 M Tris pH 9.0)[2][3]

Synthesis

The synthesis of this compound is typically achieved through the Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[4]

Experimental Protocol: Synthesis of this compound[5]
  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in a suitable solvent such as ethanol (B145695) or pyridine.

  • Condensation: Add a catalytic amount of a base, like piperidine (B6355638) or pyridine, to the mixture. Heat the reaction mixture under reflux for a specified period, typically a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After the condensation is complete, the intermediate product is hydrolyzed. This is usually achieved by adding an aqueous acid solution (e.g., hydrochloric acid) and heating the mixture.

  • Purification: The resulting precipitate of this compound is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.

Synthesis_Workflow Reactants 2-hydroxy-4-methoxybenzaldehyde + Meldrum's acid Condensation Knoevenagel Condensation (Reflux) Reactants->Condensation Solvent_Base Solvent (e.g., Ethanol) + Base (e.g., Piperidine) Solvent_Base->Condensation Intermediate Intermediate Product Condensation->Intermediate Hydrolysis Acid Hydrolysis (e.g., HCl, Heat) Intermediate->Hydrolysis Crude_Product Crude 7-Methoxycoumarin- 3-carboxylic acid Hydrolysis->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 7-Methoxycoumarin- 3-carboxylic acid Purification->Final_Product

Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable tool in various scientific disciplines due to its fluorescent properties and reactive handle.

Fluorescent Labeling and Bioconjugation

The carboxylic acid group of this compound can be activated, most commonly to an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules such as proteins, peptides, and amino-modified nucleic acids.[5][6]

Experimental Protocol: Amine Conjugation via NHS Ester[6][7]
  • Activation of Carboxylic Acid:

    • Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) in an anhydrous organic solvent like DMF or DMSO.

    • Stir the reaction mixture at room temperature for several hours to form the this compound NHS ester.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer at a slightly basic pH (typically pH 8.0-8.5), such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.

  • Conjugation:

    • Add the activated coumarin-NHS ester solution to the protein solution. The molar ratio of the dye to the protein should be optimized for the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Conjugation_Workflow Coumarin_COOH 7-Methoxycoumarin- 3-carboxylic acid Activation Activation Coumarin_COOH->Activation NHS_EDC NHS + EDC NHS_EDC->Activation Coumarin_NHS 7-Methoxycoumarin- 3-NHS ester Activation->Coumarin_NHS Conjugation Conjugation (pH 8.0-8.5) Coumarin_NHS->Conjugation Biomolecule Biomolecule with primary amine (-NH2) Biomolecule->Conjugation Labeled_Biomolecule Fluorescently Labeled Biomolecule Conjugation->Labeled_Biomolecule

Bioconjugation of this compound to a primary amine.
Fluorescence Microscopy

Probes labeled with 7-Methoxycoumarin can be used to visualize cellular structures and processes using fluorescence microscopy.

Experimental Protocol: Fluorescence Microscopy of Labeled Cells[8][9][10]
  • Cell Culture and Labeling:

    • Culture cells on glass-bottom dishes or coverslips.

    • Incubate the cells with the 7-methoxycoumarin-labeled probe at an optimized concentration and for a sufficient duration to allow for cellular uptake and binding to the target.

  • Washing:

    • Gently wash the cells with an appropriate buffer (e.g., PBS) to remove any unbound probe.

  • Imaging:

    • Mount the coverslip on a microscope slide.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., excitation around 350 nm and emission around 450 nm).

FRET-Based Protease Assays

7-Methoxycoumarin can serve as a donor fluorophore in Förster Resonance Energy Transfer (FRET) pairs to design substrates for monitoring protease activity.[7][8][9] In a typical assay, the coumarin (B35378) is linked to a quencher or an acceptor fluorophore via a peptide sequence that is a substrate for the protease of interest. Cleavage of the peptide by the protease separates the FRET pair, leading to an increase in the coumarin's fluorescence.

Prodrug and Drug Delivery Applications

Derivatives of this compound have been explored as fluorescent, cell-cleavable protecting groups for phosphonate-containing drugs.[4] This strategy enhances the cellular delivery of negatively charged molecules. The fluorescence of the coumarin allows for the real-time monitoring of prodrug uptake and cleavage within cells.

ApplicationEC₅₀ / IC₅₀ (for derivative)Cell TypesReference
Vγ9Vδ2 T cell activation EC₅₀ = 0.018 µMHuman Vγ9Vδ2 T cells[4]
Cell Toxicity IC₅₀ > 100 µMK562, Daudi, RPMI-8226, Jurkat[10]

Signaling Pathway: Vγ9Vδ2 T Cell Activation

A derivative of this compound has been used as a protecting group for a phosphoantigen analog, which activates Vγ9Vδ2 T cells.[4] The activation of these T cells by phosphoantigens is a complex process mediated by Butyrophilin 3A1 (BTN3A1).[10][11][12][13] Intracellular accumulation of phosphoantigens leads to a conformational change in the intracellular domain of BTN3A1. This change is transmitted to the extracellular domain, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and cytokine release.[11][14]

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell cluster_TCell Vγ9Vδ2 T Cell Prodrug Coumarin-Phosphoantigen Prodrug Intracellular_Cleavage Intracellular Esterase Cleavage Prodrug->Intracellular_Cleavage Phosphoantigen Phosphoantigen Intracellular_Cleavage->Phosphoantigen BTN3A1_intracellular BTN3A1 (Intracellular Domain) Phosphoantigen->BTN3A1_intracellular Conformational_Change Conformational Change BTN3A1_intracellular->Conformational_Change BTN3A1_extracellular BTN3A1 (Extracellular Domain) TCR Vγ9Vδ2 TCR BTN3A1_extracellular->TCR Recognition Conformational_Change->BTN3A1_extracellular Activation T Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (e.g., IFN-γ, TNF-α) Activation->Cytokine_Release

Vγ9Vδ2 T cell activation by a phosphoantigen released from a coumarin-based prodrug.

References

An In-depth Technical Guide to 7-Methoxycoumarin-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxycoumarin-3-carboxylic acid, a fluorescent compound with significant applications in biomedical research and drug development. The document details its physicochemical properties, experimental protocols for its synthesis and application, and visual representations of relevant chemical and biological pathways.

Physicochemical and Biological Properties

This compound is a versatile molecule utilized primarily as a fluorescent label and a building block for more complex molecular probes.[1][2] Its intrinsic fluorescence and reactive carboxylic acid group make it suitable for conjugation to various molecules, including peptides and drugs.[3]

Below is a summary of its key quantitative data:

PropertyValueReference(s)
Molecular Weight 220.18 g/mol [3][4][5][6]
Molecular Formula C₁₁H₈O₅[3][5]
CAS Number 20300-59-8[3][5]
Appearance White to off-white solid[4]
Fluorescence Maximums Excitation (λex): ~355 nm, Emission (λem): ~405 nm[4][7][8][9]
Solubility Soluble in DMF, DMSO, and acetonitrile
Cellular Toxicity (IC₅₀) >100 µM in K562, Daudi, RPMI-8226, and Jurkat cells (for ester derivative)[4][7][10]
T Cell Activation (EC₅₀) 0.018 µM for phosphonate (B1237965) derivative (compared to 23 µM for unprotected anion)[7][10]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with Meldrum's acid.[7]

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Appropriate solvents and reagents for reaction and purification (e.g., pyridine, ethanol, hydrochloric acid)

Procedure:

  • Condensation Reaction: Dissolve 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in a suitable solvent, such as ethanol.

  • Catalysis: Add a catalytic amount of a base, like pyridine, to the mixture to facilitate the Knoevenagel condensation.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion of the condensation, add an acidic solution (e.g., dilute hydrochloric acid) to the reaction mixture and continue to heat. This step hydrolyzes the intermediate and promotes the cyclization to form the coumarin (B35378) ring.

  • Precipitation and Filtration: Cool the reaction mixture to room temperature and then in an ice bath to allow the product to precipitate. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a cold organic solvent (e.g., ethanol) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system if necessary.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Vγ9Vδ2 T Cell Activation Assay using a Phosphonate Prodrug Derivative

This protocol outlines a functional assay to evaluate the ability of a this compound-derived phosphonate prodrug to stimulate the proliferation of primary human Vγ9Vδ2 T cells.[7][10]

Materials:

  • Synthesized fluorescent phosphoantigen prodrug (compound 9 in the cited literature)[7]

  • Primary human Vγ9Vδ2 T cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell proliferation dye (e.g., CFSE)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate primary human Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques.

  • Cell Staining: Label the Vγ9Vδ2 T cells with a cell proliferation dye like CFSE according to the manufacturer's instructions. This dye allows for the tracking of cell division by flow cytometry.

  • Cell Culture and Treatment: Seed the CFSE-labeled T cells in a 96-well plate at a suitable density. Add varying concentrations of the fluorescent phosphoantigen prodrug to the wells. Include positive and negative controls.

  • Incubation: Incubate the cells for a period of 3 to 5 days at 37°C in a humidified incubator with 5% CO₂ to allow for cell proliferation.

  • Flow Cytometry Analysis: After incubation, harvest the cells and analyze them using a flow cytometer. The fluorescence intensity of the coumarin derivative can be measured to assess cellular uptake. The proliferation of T cells is determined by the dilution of the CFSE dye, which is halved with each cell division.

  • Data Analysis: Quantify the percentage of proliferated cells in each treatment group. Calculate the EC₅₀ value, which is the concentration of the compound that induces a half-maximal proliferative response.

Visualizations

Synthesis of a Fluorescent Phosphoantigen Prodrug

The following diagram illustrates the synthetic workflow to produce a fluorescent phosphoantigen prodrug, starting from this compound. This prodrug is designed for enhanced cellular uptake and subsequent activation of an immune response.[7]

G cluster_start Starting Materials cluster_synthesis Synthesis of this compound (5) cluster_derivatization Derivatization cluster_final_product Final Prodrug Synthesis 2_hydroxy_4_methoxybenzaldehyde 2-Hydroxy-4- methoxybenzaldehyde condensation Condensation 2_hydroxy_4_methoxybenzaldehyde->condensation meldrums_acid Meldrum's Acid meldrums_acid->condensation mcca 7-Methoxycoumarin- 3-carboxylic Acid (5) condensation->mcca Synthesis chloromethyl_ester Chloromethyl Ester (6) mcca->chloromethyl_ester Treatment with base and chloromethyl chlorosulfate reaction Reaction in refluxing acetonitrile chloromethyl_ester->reaction phosphonate_monoester Phosphonate Monoester Mono Salt (8) phosphonate_monoester->reaction In the presence of NaI prodrug Fluorescent Phosphoantigen Prodrug (9) reaction->prodrug

Caption: Synthetic pathway for a fluorescent phosphoantigen prodrug.

Mechanism of Action as a Cell-Cleavable Prodrug

This diagram illustrates the proposed mechanism of action for the this compound ester derivative as a fluorescent, cell-cleavable phosphonate protecting group. This strategy enhances the cellular delivery of charged molecules.[7][10]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_downstream Downstream Effects prodrug Fluorescent Prodrug (Lipophilic) cleavage Esterase-mediated Cleavage prodrug->cleavage Cellular Uptake (Passive Diffusion) active_drug Active Phosphoantigen (Charged) cleavage->active_drug Releases coumarin Fluorescent Coumarin Byproduct cleavage->coumarin Releases t_cell_activation Vγ9Vδ2 T Cell Activation active_drug->t_cell_activation fluorescence_detection Fluorescence Detection coumarin->fluorescence_detection Enables monitoring of uptake

Caption: Prodrug activation and mechanism of action.

References

An In-Depth Technical Guide to the Spectral Properties of 7-Methoxycoumarin-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of 7-methoxycoumarin-3-carboxylic acid, a fluorescent compound of significant interest in various scientific domains, including drug development and biological research. This document details the compound's key spectral characteristics, outlines experimental protocols for their determination, and presents logical workflows for its application.

Core Spectral Properties

This compound is a versatile fluorophore characterized by its distinct absorption and emission profiles in the ultraviolet and visible regions of the electromagnetic spectrum. Its fluorescence is a key feature, making it a valuable tool for labeling and detection in biological systems.

Quantitative Spectral Data

The spectral properties of this compound can be influenced by the solvent environment and pH. The following tables summarize the key quantitative data available in the literature.

Table 1: Fluorescence Properties

ParameterValueSolvent/Conditions
Excitation Maximum (λex)330 nm0.1 M Tris, pH 9.0
Emission Maximum (λem)402 nm0.1 M Tris, pH 9.0
Excitation Maximum (λex)355 nmNot specified
Emission Maximum (λem)405 nmNot specified[1][2]
Excitation Maximum (λex)360 nm0.1 M phosphate (B84403), pH 7.0
Emission Maximum (λem)410 nm0.1 M phosphate, pH 7.0

Table 2: Physicochemical and Other Spectral Data

ParameterValue
Molecular FormulaC₁₁H₈O₅
Molecular Weight220.18 g/mol [3]
Melting Point193-194°C
Infrared (IR) ν (cm⁻¹)3453, 3042, 1736, 1691, 1610, 1502, 1421, 1380, 1257, 1212, 1111, 1010, 799[4]

Table 3: NMR Spectral Data of a Related Compound (7,8-Dimethoxy-2-oxo-2H-chromene-3-carboxylic acid)

Structure of Reference Compound:

7,8-Dimethoxy-2-oxo-2H-chromene-3-carboxylic acid

¹H NMR (300 MHz, DMSO-d₆) ¹³C NMR (75 MHz, DMSO-d₆)
δ (ppm) Assignment
8.66 (d, J = 1.0 Hz, 1H, =CH)H4
7.27 (d, J = 8.5 Hz, 1H, H-Ar)H5
6.86 (dd, J = 8.4, 1.0 Hz, 1H, H-Ar)H6
3.80 (s, 3H, -OCH₃)8-OCH₃
3.79 (s, 3H, -OCH₃)7-OCH₃
9.69 (s, 1H, -COOH)COOH

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of spectral properties. The following sections outline standardized protocols for key spectroscopic techniques.

Protocol 1: UV-Visible Absorption and Fluorescence Spectroscopy

This protocol describes the measurement of UV-Vis absorption and fluorescence emission spectra.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or acetonitrile) at a concentration of 1-10 mM.

  • For spectral measurements, dilute the stock solution with the desired buffer (e.g., 0.1 M Tris pH 9.0 or 0.1 M phosphate pH 7.0) to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

2. UV-Visible Absorption Spectroscopy:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the absorption spectrum from 250 nm to 400 nm using a 1 cm path length quartz cuvette.

  • Use the buffer solution as a blank.

  • The wavelength of maximum absorbance (λmax) should be determined.

3. Fluorescence Spectroscopy:

  • Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

  • Set the excitation wavelength to the determined λmax from the absorption spectrum.

  • Record the emission spectrum from the excitation wavelength +10 nm to 600 nm.

  • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of 250 nm to 400 nm.

  • Instrumental parameters such as excitation and emission slit widths should be optimized to obtain a good signal-to-noise ratio.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same NMR spectrometer.

  • Use a proton-decoupled pulse sequence.

  • A longer relaxation delay (e.g., 5 seconds) may be necessary for the observation of quaternary carbons.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the solvent peak.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_application Application as a Fluorescent Probe synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy (λabs) purification->uv_vis fluorescence Fluorescence Spectroscopy (λex, λem, Quantum Yield) uv_vis->fluorescence nmr NMR Spectroscopy (¹H, ¹³C) fluorescence->nmr mass_spec Mass Spectrometry (Molecular Weight) nmr->mass_spec conjugation Conjugation to a Biomolecule (e.g., Protein) mass_spec->conjugation assay Fluorescence-based Assay (e.g., FRET, FP) conjugation->assay imaging Cellular Imaging conjugation->imaging logical_relationship cluster_properties Core Properties cluster_spectral cluster_applications Primary Applications compound This compound spectral Spectral Properties compound->spectral physicochemical Physicochemical Properties compound->physicochemical absorption UV-Vis Absorption spectral->absorption emission Fluorescence Emission spectral->emission nmr_prop NMR Characteristics spectral->nmr_prop labeling Fluorescent Labeling spectral->labeling fret FRET Probes labeling->fret hplc HPLC Derivatization labeling->hplc

References

In-depth Technical Guide: Spectroscopic and Functional Properties of 7-Methoxycoumarin-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectral properties of 7-Methoxycoumarin-3-carboxylic acid, a versatile fluorescent probe. The document details its photophysical characteristics, outlines experimental protocols for its spectroscopic analysis, and explores its application in elucidating cellular signaling pathways, specifically the activation of Vγ9Vδ2 T cells by phosphoantigens.

Photophysical Properties of this compound

This compound is a fluorophore whose excitation and emission characteristics are influenced by environmental factors such as solvent polarity and pH. Understanding these properties is crucial for its effective application in various experimental settings.

Excitation and Emission Spectra

The excitation maximum of this compound is generally observed in the range of 330 nm to 355 nm, with the corresponding emission maximum appearing between 402 nm and 410 nm.[1][2][3][4][5] The exact wavelengths can vary depending on the solvent and pH of the medium. For instance, in 0.1 M Tris buffer at pH 9.0, the excitation and emission maxima are reported to be 330 nm and 402 nm, respectively.[4] In another instance, the excitation and emission peaks were noted at 355 nm and 405 nm.[1][5][6]

Influence of pH on Fluorescence

The fluorescence intensity of this compound is highly dependent on pH.[6][7] The fluorescence is significantly quenched at neutral or slightly alkaline pH compared to acidic conditions. This is attributed to the protonation state of the carboxylic acid group. At a pH of 6, the fluorescence intensity is less than 10% of its intensity at pH 3.[6][7] This pH sensitivity makes it a useful probe for studying cellular processes that involve changes in pH, such as endosomal trafficking or enzymatic cleavage leading to the release of the free carboxylic acid in a neutral pH environment.

Solvatochromic Effects, Quantum Yield, and Fluorescence Lifetime

Table 1: Spectroscopic Properties of this compound and Related Compounds

CompoundSolvent/BufferExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference(s)
This compound-355405Not specified[1][5][6]
This compound0.1 M Tris, pH 9.0330402Not specified[4]
7-Methoxycoumarin-4-acetic acidMethanol (B129727)275-0.18[8]

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires standardized experimental procedures.

Measurement of Excitation and Emission Spectra

A standard spectrofluorometer is used to measure the excitation and emission spectra.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent or buffer of interest. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Settings:

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

    • To measure the emission spectrum, set the excitation wavelength to the absorption maximum (e.g., 355 nm) and scan the emission monochromator over a range that encompasses the expected emission (e.g., 380-500 nm).

    • To measure the excitation spectrum, set the emission wavelength to the emission maximum (e.g., 405 nm) and scan the excitation monochromator over a range that encompasses the expected absorption (e.g., 300-380 nm).

  • Data Acquisition: Record the fluorescence intensity as a function of wavelength.

  • Blank Subtraction: Record the spectrum of the solvent or buffer alone under the same conditions and subtract it from the sample spectrum to correct for background fluorescence and Raman scattering.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663).[10]

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for blue-emitting fluorophores.

  • Sample and Standard Preparation: Prepare a series of dilutions of both the sample and the standard in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings are identical for the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.[11]

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is measured using a TCSPC system, which provides high accuracy and sensitivity.[12][13][14][15][16]

Protocol:

  • Instrumentation: A TCSPC setup typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the fluorophore to ensure that the photon detection rate is significantly lower than the excitation rate, preventing pulse pile-up.

  • Data Acquisition:

    • The sample is excited with a high-repetition-rate light pulse.

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events.

    • These time differences are collected into a histogram, which represents the fluorescence decay profile.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).

Application in a Biological Signaling Pathway: HMBPP-Mediated Vγ9Vδ2 T Cell Activation

This compound has been utilized as a fluorescent reporter to study the cellular uptake of phosphoantigens and the subsequent activation of Vγ9Vδ2 T cells, a subset of human γδ T cells involved in immune surveillance against infection and cancer.[6][7]

The HMBPP Signaling Pathway

Vγ9Vδ2 T cells are activated by small phosphorylated molecules called phosphoantigens, such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), which is produced by many pathogenic microbes.[2][17][18][19] The activation is mediated by the butyrophilin family of proteins, specifically BTN3A1 and BTN2A1.[20][21][22][23]

The current understanding of this signaling pathway, often referred to as a "molecular glue" model, involves the following steps:[20][21]

  • HMBPP Accumulation: HMBPP is either produced endogenously by pathogens within an infected cell or can be taken up by cells.

  • Intracellular Binding to BTN3A1: HMBPP binds to the intracellular B30.2 domain of BTN3A1.[24]

  • BTN3A1-BTN2A1 Heterodimerization: The binding of HMBPP to BTN3A1 induces a conformational change that promotes the formation of a heterodimer with BTN2A1 on the intracellular side. HMBPP acts as a "molecular glue" to stabilize this interaction.[20][21]

  • "Inside-Out" Signaling: This intracellular event triggers a conformational change in the extracellular domains of the BTN3A1/BTN2A1 complex.

  • Vγ9Vδ2 TCR Recognition: The altered extracellular conformation of the BTN3A1/BTN2A1 complex is recognized by the Vγ9Vδ2 T cell receptor (TCR).

  • T Cell Activation: This recognition leads to the activation of the Vγ9Vδ2 T cell, resulting in proliferation, cytokine production (e.g., IFN-γ and TNF-α), and cytotoxic activity against the target cell.[1][23]

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying HMBPP-mediated T cell activation and the signaling pathway itself.

experimental_workflow cluster_target_cell Target Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis Target_Cell Target Cells (e.g., K562) HMBPP_Prodrug Incubate with 7-Methoxycoumarin-3-carboxylic acid-labeled HMBPP prodrug Target_Cell->HMBPP_Prodrug Wash Wash to remove excess prodrug HMBPP_Prodrug->Wash Co_culture Co-culture with treated target cells Wash->Co_culture Vgamma9Vdelta2_T_Cells Vγ9Vδ2 T Cells Vgamma9Vdelta2_T_Cells->Co_culture Flow_Cytometry Flow Cytometry Analysis (T cell activation markers, e.g., CD69, IFN-γ) Co_culture->Flow_Cytometry Fluorescence_Microscopy Fluorescence Microscopy (Visualize probe uptake) Co_culture->Fluorescence_Microscopy

Caption: Experimental workflow for studying HMBPP-mediated Vγ9Vδ2 T cell activation.

HMBPP_signaling_pathway cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell HMBPP_entry HMBPP enters cell HMBPP_binds HMBPP binds to BTN3A1 HMBPP_entry->HMBPP_binds BTN3A1_intra Intracellular BTN3A1 (B30.2 domain) BTN3A1_intra->HMBPP_binds BTN2A1_intra Intracellular BTN2A1 Heterodimerization BTN3A1-BTN2A1 Heterodimerization (Molecular Glue) BTN2A1_intra->Heterodimerization BTN3A1_extra Extracellular BTN3A1 Conformational_change_extra Extracellular Conformational Change BTN3A1_extra->Conformational_change_extra BTN2A1_extra Extracellular BTN2A1 BTN2A1_extra->Conformational_change_extra HMBPP_binds->Heterodimerization Heterodimerization->Conformational_change_extra 'Inside-Out' Signal TCR Vγ9Vδ2 TCR Conformational_change_extra->TCR TCR Recognition T_cell_activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) TCR->T_cell_activation

Caption: HMBPP-mediated Vγ9Vδ2 T cell activation signaling pathway.

References

Unveiling the Luminescence of 7-Methoxycoumarin-3-carboxylic Acid: A Technical Guide to its Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 7-Methoxycoumarin-3-carboxylic acid, with a specific focus on its fluorescence quantum yield. As a prominent member of the coumarin (B35378) family, this fluorophore is increasingly utilized in biochemical assays, cellular imaging, and as a caging group in drug delivery systems. A thorough understanding of its fluorescence efficiency is paramount for the quantitative analysis and successful implementation of these applications. This document provides a comprehensive overview of the available data, a detailed experimental protocol for quantum yield determination, and visual workflows to facilitate experimental design.

Data Presentation: Fluorescence Properties and Quantum Yield of this compound and Related Compounds

CompoundSolvent/BufferExcitation Max (λex)Emission Max (λem)Fluorescence Quantum Yield (Φ)Reference
This compound0.1 M Tris, pH 9.0330 nm402 nmNot Reported[3]
This compound-355 nm405 nmNot Reported[1][4][5]
Coumarin-3-carboxylic acid derivativesBuffer, pH 7.4--0.0131 - 0.0253
7-Methoxycoumarin-4-acetic acidMethanol275 nm-0.18[6]

Experimental Protocol: Determination of Fluorescence Quantum Yield by the Comparative Method

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.

Materials:

  • This compound

  • A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.546)

  • Spectroscopic grade solvents (e.g., ethanol, methanol, dimethyl sulfoxide)

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer with a thermostated cell holder

  • High-purity quartz cuvettes (1 cm path length)

  • Precision micropipettes and volumetric flasks

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 1 mM.

    • Prepare a stock solution of the chosen fluorescence standard in the same solvent at a similar concentration.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine and record the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A).

    • Perform a linear regression for both data sets to obtain the slope (Gradient) of the lines.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the fluorescence quantum yield.

    • Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock_sample Prepare Sample Stock Solution prep_working_sample Prepare Sample Working Dilutions prep_stock_sample->prep_working_sample prep_stock_std Prepare Standard Stock Solution prep_working_std Prepare Standard Working Dilutions prep_stock_std->prep_working_std abs_measure Measure Absorbance (UV-Vis) prep_working_sample->abs_measure prep_working_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure plot_data Plot Integrated Intensity vs. Absorbance fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Experimental workflow for determining fluorescence quantum yield.

Application in Drug Development: A Signaling Pathway Example

This compound and its derivatives are valuable tools in drug development, particularly as fluorescent reporters in prodrug systems. An ester of this compound can be used to "cage" a phosphonate (B1237965) drug, masking its negative charge and facilitating cell entry. Once inside the cell, endogenous esterases cleave the ester bond, releasing the active drug and the highly fluorescent this compound. This increase in fluorescence provides a direct readout of drug uptake and processing.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space prodrug 7-Methoxycoumarin-3-carboxylate -Phosphonate Prodrug (Low Fluorescence) prodrug_inside Prodrug prodrug->prodrug_inside Cellular Uptake esterase Esterases prodrug_inside->esterase active_drug Active Phosphonate Drug esterase->active_drug Cleavage coumarin 7-Methoxycoumarin- 3-carboxylic acid (High Fluorescence) esterase->coumarin Cleavage target Cellular Target (e.g., Vγ9Vδ2 T cell activation) active_drug->target Biological Effect

Prodrug activation and fluorescence reporting pathway.

References

7-Methoxycoumarin-3-carboxylic Acid: A Technical Guide to Solubility in DMSO and DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-3-carboxylic acid is a pivotal fluorescent probe and labeling reagent in various biological and chemical research applications. Its utility is significantly influenced by its solubility in common organic solvents used for preparing stock solutions and in experimental assays. This technical guide provides an in-depth analysis of the solubility of this compound in two key aprotic polar solvents: dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). The document details quantitative solubility data, comprehensive experimental protocols for solubility determination, and workflows for its application in fluorescent labeling.

Data Presentation: Solubility of this compound

The solubility of this compound in DMSO and DMF is critical for its effective use in experimental settings. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventMolar Mass ( g/mol )SolubilityConcentration (mM)Methodological Notes
DMSO 220.188 mg/mL[1]36.33 mM[1]Requires sonication, warming, and heating to 60°C for dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1]
DMF 220.18Soluble[2][3][4]Not Quantitatively DeterminedProduct datasheets consistently report the compound as "soluble" in DMF, though specific quantitative data is not readily available in the reviewed literature.[2][3][4]

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in an organic solvent like DMSO or DMF.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Thermostatic water bath

  • Calibrated micropipettes

  • Glass vials with screw caps

Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial.

    • Add a defined volume of the solvent (e.g., 1 mL of DMSO or DMF) to the vial.

    • Cap the vial tightly.

  • Equilibration:

    • Vortex the mixture vigorously for 2 minutes.

    • Sonicate the vial in a water bath sonicator for 15 minutes.

    • Place the vial in a thermostatic water bath set to a specific temperature (e.g., 25°C or 37°C) and allow it to equilibrate for 24 hours with continuous stirring or agitation. This ensures that the solution reaches saturation.

  • Separation of Undissolved Solute:

    • After equilibration, allow the vial to stand undisturbed for at least 1 hour to allow undissolved solid to sediment.

    • Carefully pipette a known volume of the supernatant into a new, pre-weighed vial, ensuring no solid particles are transferred.

  • Solvent Evaporation and Quantification:

    • Evaporate the solvent from the new vial under a stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

    • Weigh the vial with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the weight of the empty vial from the final weight.

    • Solubility (in mg/mL) is determined by dividing the mass of the dissolved solid by the volume of the supernatant taken.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A 1. Add excess this compound to a known volume of solvent (DMSO or DMF). B 2. Vortex and sonicate the mixture to facilitate dissolution. A->B C 3. Equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation. B->C D 4. Allow undissolved solid to sediment. C->D E 5. Carefully transfer a known volume of the supernatant to a pre-weighed vial. D->E F 6. Evaporate the solvent completely. E->F G 7. Weigh the dried solute and calculate the solubility (mg/mL). F->G G General Workflow for Fluorescent Labeling of a Biomolecule cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve this compound in DMSO or DMF to prepare a stock solution. C Add the fluorescent probe stock solution to the biomolecule solution. A->C B Prepare the biomolecule (e.g., protein, peptide) in a suitable buffer. B->C D Incubate the reaction mixture under optimal conditions (temperature, time, pH). C->D E Separate the labeled biomolecule from the unreacted fluorescent probe (e.g., via dialysis, size-exclusion chromatography). D->E F Characterize the labeled biomolecule (e.g., using UV-Vis spectroscopy, fluorescence spectroscopy). E->F

References

The Photophysical Profile of 7-Methoxycoumarin-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-3-carboxylic acid is a prominent member of the coumarin (B35378) family of fluorophores, recognized for its utility in biochemical and cellular analysis. Its intrinsic fluorescence, coupled with a carboxylic acid moiety suitable for conjugation, makes it a valuable tool for labeling biomolecules, developing fluorescent probes, and serving as a reporter in various biological assays. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its characterization and application, and a visual representation of a typical experimental workflow.

Core Photophysical Properties

The photophysical characteristics of this compound are influenced by its molecular structure and the surrounding microenvironment, particularly solvent polarity and pH. The methoxy (B1213986) group at the 7-position and the carboxylic acid group at the 3-position are key determinants of its spectral behavior.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound reported in the literature. It is important to note that variations in experimental conditions can lead to differences in observed values.

PropertyValueConditions
Excitation Maximum (λex) 355 nmNot specified
330 nm0.1 M Tris, pH 9.0[1][2]
Emission Maximum (λem) 405 nmNot specified[3][4]
402 nm0.1 M Tris, pH 9.0[1][2]
Stokes Shift ~50 nmCalculated from Ex/Em maxima
Molar Extinction Coefficient (ε) Data not available
Fluorescence Quantum Yield (ΦF) Data not available for 3-carboxylic acid derivative. For the related 7-Methoxycoumarin-4-acetic acid, ΦF = 0.18 in methanol.[5]
Fluorescence Lifetime (τF) Data not available

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable data in photophysical studies and biological applications. This section outlines key methodologies for the synthesis, characterization, and application of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.

Materials:

Procedure:

  • To a mortar, add equimolar amounts of 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid.

  • Add a few drops of water to the mixture.

  • Thoroughly grind the reactants using a pestle for approximately 20 minutes at room temperature.

  • Allow the reaction mixture to stand for about 40 minutes.

  • Add chilled water to the reaction mixture and transfer it to a beaker.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the product from ethanol to obtain pure this compound.

Measurement of Photophysical Properties

1. Absorption and Emission Spectra:

  • Instrumentation: A UV-Visible spectrophotometer (e.g., Cary 3) for absorption and a spectrofluorometer (e.g., Spex FluoroMax) for fluorescence measurements.

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, DMSO, or a specific buffer). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).

  • Fluorescence Measurement:

    • Set the excitation wavelength to the determined absorption maximum.

    • Scan the emission spectrum over a range of longer wavelengths (e.g., 380-600 nm).

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the determined emission maximum.

    • Ensure spectra are corrected for instrument-specific wavelength dependencies.

2. Fluorescence Quantum Yield (ΦF) Determination (Comparative Method):

  • Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a well-characterized standard with a known quantum yield. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.55) is a common standard for the blue-green spectral region.

  • Procedure:

    • Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

3. Fluorescence Lifetime (τF) Measurement:

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system.

  • Procedure:

    • Prepare a deoxygenated solution of this compound.

    • Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.

    • The time delay between the excitation pulse and the detection of the emitted photons is measured and histogrammed.

    • The resulting fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Cellular Application: Use as a Fluorescent Protecting Group

This compound can be incorporated into prodrugs as a fluorescent, cell-cleavable protecting group. The following outlines a general workflow for assessing the cellular uptake and cytotoxic effects of such a conjugate.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., K562, Jurkat) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in multi-well plates at a desired density.

  • Treat the cells with varying concentrations of the this compound-conjugated compound. Include appropriate controls (e.g., vehicle-only, unconjugated drug).

2. Cellular Uptake Assay:

  • After a defined incubation period, harvest the cells.

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound.

  • Analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. The fluorescence intensity will be proportional to the amount of compound taken up by the cells.

3. Cytotoxicity Assay (e.g., MTT Assay):

  • Following treatment with the compound for a specified duration (e.g., 24-72 hours), add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate the plates to allow viable cells to reduce the MTT into formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized lysis buffer).

  • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Visualizations

Experimental Workflow for Cellular Analysis

experimental_workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cellular Assays cluster_analysis Data Acquisition and Analysis synthesis Synthesis of 7-Methoxycoumarin-3-carboxylic acid-conjugated prodrug treatment Treatment with Conjugated Compound synthesis->treatment Compound Application cell_culture Cell Seeding and Culture cell_culture->treatment uptake_assay Cellular Uptake Assay (Flow Cytometry / Plate Reader) treatment->uptake_assay Incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity_assay Incubation data_analysis Data Analysis and Interpretation uptake_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Experimental workflow for evaluating a this compound conjugate.

Logical Relationship of Photophysical Characterization

photophysical_characterization cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_parameter_determination Parameter Determination prep Prepare dilute solution of 7-MCC-3-CA (Absorbance ~ 0.1) abs_spec Measure Absorption Spectrum (UV-Vis Spectrophotometer) prep->abs_spec em_spec Measure Emission Spectrum (Spectrofluorometer) prep->em_spec qy Calculate Quantum Yield (Comparative Method) abs_spec->qy em_spec->qy lifetime Determine Fluorescence Lifetime (TCSPC) em_spec->lifetime

Caption: Workflow for determining key photophysical parameters.

References

An In-depth Technical Guide to the Fluorogenic Nature of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, design, and application of fluorogenic coumarin (B35378) derivatives. These molecules serve as powerful tools in biological research and diagnostics due to their ability to transition from a non-fluorescent (or weakly fluorescent) state to a highly fluorescent state in response to specific biological stimuli.

Core Principles of Coumarin Fluorogenicity

Coumarin and its derivatives are versatile fluorophores, characterized by a benzopyran-2-one core structure.[] Their inherent photophysical properties, such as high quantum yields, photostability, and a tunable emission spectrum, make them ideal candidates for developing fluorescent probes.[][2] The "fluorogenic" nature of these probes—their ability to "turn on" fluorescence—is engineered by chemically modifying the coumarin core with a recognition unit that quenches its fluorescence. This quenching is relieved upon interaction with a specific analyte, leading to a significant increase in fluorescence intensity.

Several key mechanisms govern this "off-to-on" switching behavior:

  • Intramolecular Charge Transfer (ICT): The ICT process is fundamental to the fluorescence of many coumarin derivatives.[3] The core structure possesses electron-donating and electron-withdrawing groups, creating a push-pull electron system.[4] Upon photoexcitation, charge is transferred from the donor to the acceptor.[4] In fluorogenic probes, a recognition group can be attached to modulate this ICT process. For instance, masking the electron-donating hydroxyl group at the C7 position effectively blocks ICT, rendering the molecule non-fluorescent.[3] Enzymatic or chemical cleavage of this masking group restores the ICT process and "turns on" the fluorescence.[3]

  • Photoinduced Electron Transfer (PeT): PeT is another common quenching mechanism. A photoexcited fluorophore can be quenched if an electron is transferred to it from a nearby electron-rich quenching moiety. In probe design, a recognition site is linked to the coumarin fluorophore. When the target analyte binds to or reacts with the recognition site, the PeT process is inhibited, leading to a restoration of fluorescence. This mechanism is often employed in the design of probes for pH and metal ions.[4][5]

  • Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[4] In the context of fluorogenic probes, a coumarin donor can be paired with an acceptor/quencher. When the two are in close proximity, the coumarin's fluorescence is quenched. A specific event, such as enzymatic cleavage of the linker separating the donor and acceptor, increases their distance, disrupting FRET and leading to an increase in the coumarin's fluorescence emission.[4]

Design Strategies and Applications

Strategic modification of the coumarin scaffold allows for the development of probes that are highly selective for a wide range of analytes, including enzymes, reactive oxygen species (ROS), and metal ions.[3][6][7] Most modifications are targeted at the 3 and 7 positions of the coumarin core to modulate the electronic and photophysical properties.[5][8]

Coumarin-based probes are extensively used to measure the activity of various enzymes, such as cytochrome P450s (CYPs), glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).[7][9][10] The general principle involves masking the C7-hydroxyl group of a coumarin with a substrate moiety specific to the enzyme of interest. This renders the probe non-fluorescent. Enzymatic cleavage of this moiety releases the highly fluorescent 7-hydroxycoumarin derivative (umbelliferone), providing a direct measure of enzyme activity.[7][10]

Probe/SubstrateTarget EnzymeActivation Mechanismλ_ex (nm)λ_em (nm)NotesReference
7-EthoxycoumarinCYP EnzymesO-deethylation~380~450Standard substrate for measuring CYP activity.[7][11]
4-Methylumbelliferyl β-D-glucuronide (MUG)β-GlucuronidaseHydrolysis~365~445Used for detecting bacteria like E. coli.[12]
4-Methylumbelliferyl Phosphate (B84403) (MUP)PhosphatasesHydrolysis~360~449General substrate for alkaline and acid phosphatases.N/A
3-(4-Acetoxyphenyl)-6-chlorocoumarinCYP1B1O-demethylationN/AN/AHigh-efficiency substrate for extrahepatic CYP1B1.[11]

Caption: General workflow for detecting enzyme activity using a fluorogenic coumarin probe.

ROS are highly reactive molecules implicated in various physiological and pathological processes.[2] Coumarin probes for ROS are designed to react specifically with a particular ROS, such as hydroxyl radicals (·OH) or hydrogen peroxide (H₂O₂), triggering a "turn-on" fluorescence response.[2][13] A common strategy involves functionalizing the coumarin core with a ROS-reactive group, like a phenylboronic acid derivative for H₂O₂, which quenches fluorescence until it reacts with the target ROS.[3]

Probe NameTarget ROSActivation MechanismDetection LimitQuantum Yield (On)Reference
Unnamed H₂O₂ ProbeH₂O₂Restoration of C7-OH via reaction with phenylboronic acid0.47 µM0.68[3]
Unnamed ·OH Probe·OHNot specifiedN/AN/A[13][14]
ROS-AHCONOO⁻ and Thiols'AND' Logic GateN/AN/A[15]

G

Caption: Mechanism of a "turn-on" coumarin probe for Reactive Oxygen Species (ROS).

Coumarin derivatives are effective chemosensors for various metal ions, including biologically relevant ones like Cu²⁺, Fe³⁺, and Zn²⁺, as well as toxic heavy metals like Hg²⁺.[4][6][16][17] The design typically incorporates a chelating moiety that selectively binds to the target metal ion. This binding event can either enhance fluorescence (CHEF - Chelation-Enhanced Fluorescence) or quench it, depending on the probe's design and the nature of the metal ion.[18]

Probe NameTarget Ion(s)Response TypeDetection LimitNotesReference
CBBSPd(II)Turn-on65 nMCoordination-based probe.[19]
Probe 1dHg²⁺ / Cu²⁺Turn-on (Hg²⁺) / Quench (Cu²⁺)36.75 nM (Hg²⁺) / 33 nM (Cu²⁺)Dual detection capability.[18]
BS1 / BS2Cu²⁺ / Fe³⁺Turn-off (Quenching)~10 µMHighly selective for Cu²⁺ and Fe³⁺.[17]
HQ1 / HQ2Cu²⁺Quenching18.1 nM / 15.7 nMHigh sensitivity for Cu²⁺.[20]
Probe LCu²⁺Ratiometric / Quenching3.5 µMNaked-eye detection possible.[21][22]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorogenic probes. Below are generalized protocols based on common practices cited in the literature.

This protocol outlines a typical synthesis for creating an enzyme-activatable probe where the 7-hydroxyl group of a coumarin is masked.

  • Starting Material Selection: Choose a 7-hydroxycoumarin derivative with desired spectral properties.

  • Protection/Activation: Select a substrate moiety specific to the target enzyme (e.g., an ethoxy group for CYP450s, a glucuronic acid for β-glucuronidase). This moiety will be attached to the 7-hydroxyl group.

  • Reaction: Dissolve the 7-hydroxycoumarin in a suitable aprotic solvent (e.g., DMF, Acetone).

  • Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the hydroxyl group, forming the more reactive phenoxide.

  • Substrate Coupling: Add the activated substrate moiety (e.g., ethyl iodide, acetobromo-α-D-glucuronic acid methyl ester).

  • Reaction Monitoring: Heat the reaction mixture as required and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction, extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Purify the crude product using column chromatography on silica (B1680970) gel to obtain the final non-fluorescent probe.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol describes a typical endpoint assay to measure enzyme activity using a fluorogenic coumarin substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the coumarin probe in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer appropriate for the enzyme's optimal activity (e.g., phosphate buffer, pH 7.4).

    • Prepare the enzyme source (e.g., recombinant enzyme, cell lysate, tissue homogenate).

  • Assay Setup:

    • In a 96-well microplate, add the reaction buffer.

    • Add the enzyme source to the appropriate wells. Include "no-enzyme" controls.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Initiation:

    • Initiate the reaction by adding the coumarin probe substrate to all wells to a final concentration typically in the low micromolar range.

  • Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at the optimal temperature, protected from light.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or a basic solution like NaOH to enhance the fluorescence of the 7-hydroxycoumarin product).

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the fluorescent product (e.g., Ex: ~380 nm, Em: ~450 nm for 7-hydroxycoumarin).

  • Data Analysis:

    • Subtract the background fluorescence from the "no-enzyme" control wells.

    • Quantify the amount of fluorescent product formed by comparing the signal to a standard curve generated with the pure fluorescent product.

    • Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.

G

Caption: A simplified workflow for a typical in vitro fluorescence-based enzyme assay.

Conclusion and Future Outlook

Fluorogenic coumarin derivatives are indispensable tools in modern chemical biology and drug development. Their design is based on robust photophysical principles, allowing for the creation of highly sensitive and selective probes for a vast array of biological targets. Future developments in this field will likely focus on creating probes with even greater specificity, improved photophysical properties (such as near-infrared emission for deeper tissue imaging), and the ability to perform multiplexed detection of several analytes simultaneously. The continued innovation in probe design will undoubtedly open new avenues for understanding complex biological systems and diagnosing disease.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 7-Methoxycoumarin-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-3-carboxylic acid is a blue-fluorescent dye widely utilized for the covalent labeling of proteins and other biomolecules.[1] Its utility stems from its amine-reactive nature, allowing for the formation of stable amide bonds with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues.[2][3] The resulting fluorescently labeled proteins are valuable tools in a variety of research applications, including Förster Resonance Energy Transfer (FRET) assays to study protein-protein interactions and conformational changes, fluorescence microscopy, and immunoassays.[4][5][6] This document provides detailed protocols for the activation of this compound, its conjugation to proteins, and the characterization of the resulting labeled protein.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in protein labeling. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₈O₅[3]
Molecular Weight 220.18 g/mol [3][7]
Excitation Maximum (λex) ~355 nm[1][8]
Emission Maximum (λem) ~405 nm[1][8]
Solubility Soluble in DMSO and DMF[9]
Purity >98%[3]

Experimental Protocols

Activation of this compound to its N-Hydroxysuccinimide (NHS) Ester

For efficient labeling of primary amines on proteins, the carboxylic acid group of this compound must first be activated. A common method is the conversion to an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines at physiological to slightly basic pH to form a stable amide bond.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Hexane

  • 0.1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the cooled solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • If EDC was used, proceed to the extraction step. Dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude this compound NHS ester can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

  • The purified NHS ester should be stored under desiccated conditions at -20°C.[7]

Experimental Workflow for NHS Ester Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Dissolve Reactants Dissolve this compound and NHS in anhydrous solvent Cool Reaction Cool to 0°C Dissolve Reactants->Cool Reaction Add Coupling Agent Add DCC or EDC Cool Reaction->Add Coupling Agent Stir at 0C Stir at 0°C for 30 min Add Coupling Agent->Stir at 0C Stir at RT Stir at room temperature for 4-6 hours Stir at 0C->Stir at RT Monitor Progress Monitor by TLC Stir at RT->Monitor Progress Filter or Extract Filter (DCC) or Extract (EDC) Monitor Progress->Filter or Extract Dry and Concentrate Dry organic layer and concentrate Filter or Extract->Dry and Concentrate Purify Product Purify by recrystallization or chromatography Dry and Concentrate->Purify Product Store Product Store desiccated at -20°C Purify Product->Store Product

Workflow for the synthesis of this compound NHS ester.
Protein Labeling with this compound NHS Ester

This protocol describes the general procedure for labeling a protein with the synthesized NHS ester. The efficiency of the labeling reaction is pH-dependent, with an optimal pH range of 8.3-8.5.[2]

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.[2]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of the dye is a good starting point.[2]

    • Add the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional): To stop the labeling reaction, a quenching solution can be added to a final concentration of 50-100 mM and incubated for 10-15 minutes. This will react with any remaining NHS ester.

  • Purify the Labeled Protein: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

Experimental Workflow for Protein Labeling

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification Prepare Protein Prepare protein in amine-free buffer (pH 8.3-8.5) Mix Add dye stock to protein solution (10-20x molar excess) Prepare Protein->Mix Prepare Dye Prepare 10 mg/mL dye NHS ester stock in DMSO/DMF Prepare Dye->Mix Incubate Incubate for 1-2 hours at RT, protected from light Mix->Incubate Quench Quench reaction (optional) Incubate->Quench Purify Purify by size-exclusion chromatography Quench->Purify Collect Collect labeled protein fraction Purify->Collect

Workflow for labeling a protein with this compound NHS ester.
Characterization of the Labeled Protein: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the coumarin (B35378) dye (~355 nm, A_max).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration_dye (M) = A_max / (ε_dye × path length)

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • A_protein = A₂₈₀ - (A_max × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor, calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. This value should be determined experimentally for the free dye.

    • Concentration_protein (M) = A_protein / (ε_protein × path length)

      • Where ε_protein is the molar extinction coefficient of the specific protein at 280 nm.

  • Calculate the DOL:

    • DOL = Concentration_dye / Concentration_protein

Expected Quantitative Data:

ParameterTypical Value/RangeNotes
Optimal Labeling pH 8.3 - 8.5For efficient reaction with primary amines.[2]
Dye-to-Protein Molar Ratio 10:1 to 20:1Starting point for optimization.[2]
Typical Degree of Labeling (DOL) 2 - 8Varies depending on the protein and reaction conditions.
Conjugate Stability Stable for months at -20°CProtect from light.

Applications in Research

Förster Resonance Energy Transfer (FRET) Assays

Proteins labeled with 7-methoxycoumarin (B196161) can serve as a donor fluorophore in FRET-based assays to study protein-protein interactions or conformational changes.[4] When the coumarin-labeled protein (donor) is in close proximity (typically 1-10 nm) to another protein labeled with a suitable acceptor fluorophore (e.g., fluorescein, rhodamine), energy transfer can occur from the excited coumarin to the acceptor. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's emission when the donor is excited.

Logical Relationship for FRET-based Protein Interaction Assay

G Protein A Protein A labeled with 7-Methoxycoumarin (Donor) Interaction Protein A and Protein B Interact Protein A->Interaction No Interaction No Interaction Protein A->No Interaction Protein B Protein B labeled with Acceptor Fluorophore Protein B->Interaction Protein B->No Interaction FRET FRET Occurs Interaction->FRET No FRET No FRET No Interaction->No FRET Donor Emission Decrease Donor Emission Decreases FRET->Donor Emission Decrease Acceptor Emission Increase Acceptor Emission Increases FRET->Acceptor Emission Increase Donor Emission High Donor Emission Remains High No FRET->Donor Emission High

Logical diagram of a FRET-based protein-protein interaction assay.
Studying Signaling Pathways

Fluorescently labeled proteins are instrumental in elucidating complex cellular signaling pathways. For instance, a protein involved in the Epidermal Growth Factor Receptor (EGFR) signaling cascade can be labeled with 7-methoxycoumarin to visualize its localization, trafficking, and interaction with other signaling partners within the cell using fluorescence microscopy techniques.[11][12]

Simplified EGFR Signaling Pathway and Potential Application of Labeled Protein

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 (Labeled with 7-Methoxycoumarin) EGFR->Grb2 Recruits Sos Sos Grb2->Sos Binds Ras Ras Sos->Ras Activates Downstream Signaling Downstream Signaling (e.g., MAPK pathway) Ras->Downstream Signaling

Simplified EGFR signaling pathway illustrating the potential use of a labeled protein.

References

Application Notes and Protocols: Peptide Labeling with 7-Methoxycoumarin-3-carboxylic acid NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-3-carboxylic acid, N-succinimidyl ester (Mca-NHS), is a fluorescent labeling reagent widely used to derivatize peptides and proteins. The coumarin (B35378) moiety, specifically 7-methoxycoumarin (B196161) (Mca), is a fluorophore that exhibits excitation in the ultraviolet range (around 328-358 nm) and emits blue fluorescence (around 393-410 nm)[1][2][3]. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amino groups, such as the N-terminus of a peptide and the epsilon-amino group of lysine (B10760008) residues, to form stable amide bonds[4][5][6]. This labeling strategy is a cornerstone in various biochemical and cellular assays, including fluorescence resonance energy transfer (FRET)-based enzyme activity studies, fluorescence microscopy, and receptor-ligand interaction analyses[2][3].

These application notes provide detailed protocols for peptide labeling with Mca-NHS, purification of the labeled conjugate, and its characterization.

Data Presentation

Physicochemical and Spectroscopic Properties
PropertyValueReference
Molecular FormulaC15H11NO6
Molecular Weight301.25 g/mol
Excitation Wavelength (λex)~358 nm[1][7]
Emission Wavelength (λem)~410 nm[1][7]
Molar Extinction Coefficient (ε)~25,000 M⁻¹cm⁻¹[1][3]
Quantum Yield (Φ)0.171[1][3]
Recommended SolventDMF or DMSO[4][5]
Recommended Reaction Conditions for Peptide Labeling
ParameterRecommended ConditionNotes
Peptide Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Mca-NHS to Peptide Molar Ratio 5-20 fold molar excessOptimization may be required depending on the number of primary amines on the peptide.[8]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferAvoid buffers containing primary amines, such as Tris.[5][8]
Reaction pH 8.3 - 8.5Crucial for efficient reaction with primary amines.[5][8]
Reaction Temperature Room Temperature
Reaction Time 1 - 2 hoursCan be extended overnight if necessary.
Quenching Agent (Optional) 1 M Tris-HCl, pH 8.0 or HydroxylamineTo terminate the reaction by consuming excess NHS ester.[9]

Experimental Protocols

Protocol 1: Peptide Labeling with this compound NHS ester

This protocol describes the covalent attachment of the Mca fluorophore to a peptide containing primary amino groups.

Materials:

  • Peptide of interest

  • This compound NHS ester (Mca-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • 1 M Tris-HCl, pH 8.0 (optional, for quenching)

  • Microcentrifuge tubes

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.

  • Prepare Mca-NHS Solution: Immediately before use, dissolve the Mca-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Calculate Molar Ratio: Determine the moles of peptide in the solution. Calculate the volume of the Mca-NHS solution required to achieve a 10-fold molar excess of the labeling reagent.

  • Labeling Reaction: Add the calculated volume of the Mca-NHS solution to the peptide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purification: Proceed immediately to the purification of the labeled peptide (Protocol 2).

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction prep_peptide Dissolve Peptide in Bicarbonate Buffer (pH 8.3) mix Mix Peptide and Mca-NHS Solutions prep_peptide->mix prep_nhs Dissolve Mca-NHS in DMF or DMSO prep_nhs->mix incubate Incubate 1-2h at RT (Protected from light) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Labeled Peptide quench->purify

Caption: Workflow for peptide labeling with Mca-NHS.

Protocol 2: Purification of the Mca-Labeled Peptide

Purification is essential to remove unreacted Mca-NHS and any byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.

Materials:

  • RP-HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the labeling reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) to ensure peptide protonation. Centrifuge to remove any precipitate.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

    • Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~358 nm for the Mca fluorophore.

  • Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths. This peak represents the Mca-labeled peptide. The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the coumarin group.[10]

  • Solvent Removal: Lyophilize the collected fractions to obtain the purified Mca-labeled peptide as a powder.

  • Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.

Protocol 3: Characterization of the Mca-Labeled Peptide

Characterization is performed to confirm successful labeling and to determine the purity and identity of the product.

A. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the covalent attachment of the Mca group by observing the expected mass shift.

Procedure:

  • Reconstitute a small amount of the purified, labeled peptide in an appropriate solvent.

  • Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the labeled peptide. The mass of the Mca moiety added to a primary amine is 217.04 Da (the mass of this compound minus the mass of a hydroxyl group). Labeling with coumarin derivatives has been shown to enhance MALDI-MS signal intensities for hydrophilic peptides.[10][11]

B. Fluorescence Spectroscopy

Fluorescence spectroscopy confirms the functionality of the attached fluorophore.

Procedure:

  • Prepare a dilute solution of the Mca-labeled peptide in a suitable buffer (e.g., PBS).

  • Use a spectrofluorometer to measure the fluorescence spectrum.

  • Data Acquisition:

    • Set the excitation wavelength to ~358 nm and scan the emission from 380 nm to 500 nm.

    • Alternatively, set the emission wavelength to ~410 nm and scan the excitation from 300 nm to 400 nm.

  • Data Analysis: The resulting spectra should show an emission maximum around 410 nm, characteristic of the Mca fluorophore.

Signaling Pathway and Application Visualization

Mca-labeled peptides are frequently used as substrates in FRET-based assays to monitor protease activity. In such a substrate, the Mca fluorophore is paired with a quencher molecule. In the intact peptide, the fluorescence of Mca is quenched. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

G cluster_fret FRET-Based Protease Assay intact_peptide Mca Peptide Substrate Quencher Fluorescence Quenched protease Protease intact_peptide->protease Cleavage no_signal No Signal cleaved_peptide Mca-Peptide Fragment Quencher-Peptide Fragment Fluorescence Emitted protease->cleaved_peptide signal Fluorescent Signal

Caption: Principle of a FRET-based protease assay using an Mca-labeled peptide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Ensure the pH is between 8.3 and 8.5.[5][8]
Hydrolysis of the NHS ester.Prepare the Mca-NHS solution immediately before use. Use anhydrous solvent.
Presence of primary amines in the buffer (e.g., Tris).Use a non-amine containing buffer like sodium bicarbonate or phosphate.[8]
Insufficient molar excess of Mca-NHS.Increase the molar ratio of Mca-NHS to peptide.
No Fluorescence Signal Inefficient labeling.Refer to "Low Labeling Efficiency" troubleshooting.
Quenching of the fluorophore by the local environment.The proximity of certain amino acids (e.g., tryptophan) can quench fluorescence.[8] Consider labeling at a different site if possible.
Instrument settings are incorrect.Ensure the correct excitation and emission wavelengths are used.
Multiple Peaks in HPLC Incomplete reaction or multiple labeling sites.Optimize reaction time and molar ratio. If multiple primary amines are present, multiple labeled species are expected.
Degradation of the peptide or label.Handle and store the labeled peptide properly (protected from light, low temperature).

Conclusion

Labeling peptides with this compound NHS ester is a robust and versatile technique for introducing a fluorescent reporter group. The protocols and data provided herein offer a comprehensive guide for researchers to successfully label, purify, and characterize Mca-conjugated peptides for a wide range of applications in biological research and drug development. Careful attention to reaction conditions, particularly pH, is critical for achieving high labeling efficiency.

References

Application Notes and Protocols: 7-Methoxycoumarin-3-carboxylic acid in FRET-based Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-3-carboxylic acid (MCCA) is a versatile fluorophore widely employed in the development of sensitive FRET (Förster Resonance Energy Transfer)-based assays for monitoring protease activity. Its favorable spectral properties, including a strong fluorescence emission in the blue region and the ability to form an efficient FRET pair with quenchers like dinitrophenyl (DNP), make it an ideal donor for constructing fluorogenic protease substrates. These substrates are invaluable tools in basic research and drug discovery for studying enzyme kinetics, screening for inhibitors, and elucidating the role of proteases in various physiological and pathological processes.

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their activity is tightly regulated, and dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. FRET-based assays using MCCA-labeled peptides provide a continuous and high-throughput method to measure protease activity with high sensitivity and specificity.

This document provides detailed application notes and protocols for the use of this compound in FRET-based protease assays, including the synthesis of labeled peptides and the execution of enzymatic assays.

Principle of the FRET-based Protease Assay

The FRET-based protease assay relies on the distance-dependent transfer of energy from a donor fluorophore (MCCA) to an acceptor molecule (quencher). In a typical assay, a peptide substrate is synthesized to contain the specific recognition sequence for the protease of interest. The MCCA fluorophore is covalently attached to one end of the peptide, and a quencher molecule, such as 2,4-dinitrophenyl (DNP), is attached to the other.

In the intact peptide, the close proximity of the MCCA donor and the DNP quencher allows for efficient FRET to occur. When the MCCA is excited, its emission energy is non-radiatively transferred to the DNP, resulting in quenching of the MCCA fluorescence. Upon enzymatic cleavage of the peptide substrate by the target protease, the MCCA and DNP are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence intensity of the MCCA donor. The rate of this fluorescence increase is directly proportional to the protease activity.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) deprotect->couple wash1 Wash (DMF, DCM) couple->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No label_mcca 4. MCCA Labeling (MCCA, DIC, HOBt) final_deprotect->label_mcca wash2 Wash (DMF, DCM) label_mcca->wash2 cleave 5. Cleavage & Deprotection (TFA/TIS/H2O) wash2->cleave purify 6. Purification (RP-HPLC) cleave->purify characterize 7. Characterization (Mass Spectrometry) purify->characterize end End: Purified MCCA-Peptide characterize->end MMP_Activation_Pathway cluster_0 Cell Signaling cluster_1 Gene Expression & Secretion cluster_2 Extracellular Activation & Activity Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase MAPK Pathway MAPK Pathway Receptor Tyrosine Kinase->MAPK Pathway Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor STAT Pathway STAT Pathway Cytokine Receptor->STAT Pathway AP-1 Transcription Factor AP-1 Transcription Factor MAPK Pathway->AP-1 Transcription Factor STAT Pathway->AP-1 Transcription Factor pro-MMP Gene Transcription pro-MMP Gene Transcription AP-1 Transcription Factor->pro-MMP Gene Transcription AP-1 Transcription Factor->pro-MMP Gene Transcription pro-MMP mRNA pro-MMP mRNA pro-MMP Gene Transcription->pro-MMP mRNA pro-MMP Synthesis pro-MMP Synthesis pro-MMP mRNA->pro-MMP Synthesis Secreted pro-MMP Secreted pro-MMP pro-MMP Synthesis->Secreted pro-MMP Active MMP Active MMP Secreted pro-MMP->Active MMP Proteolytic Cleavage (e.g., by other MMPs, Serine Proteases) Secreted pro-MMP->Active MMP ECM Degradation ECM Degradation Active MMP->ECM Degradation Cell Migration & Invasion Cell Migration & Invasion ECM Degradation->Cell Migration & Invasion

Cell-Permeable Probes Using 7-Methoxycoumarin-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 7-Methoxycoumarin-3-carboxylic acid in the development and application of cell-permeable fluorescent probes. This versatile fluorophore serves as a valuable tool for labeling biomolecules and as a component of sophisticated probes for live-cell imaging and drug delivery applications.

Introduction

This compound is a blue-emitting fluorophore characterized by its high fluorescence quantum yield and photostability. Its carboxylic acid moiety allows for straightforward chemical modification, making it an ideal building block for creating a variety of fluorescent probes. The two primary applications detailed in this document are:

  • Labeling of Biomolecules: By converting the carboxylic acid to an amine-reactive N-hydroxysuccinimidyl (NHS) ester, 7-methoxycoumarin (B196161) can be covalently attached to primary amines on proteins, peptides, and other biomolecules.

  • Cell-Cleavable Protecting Groups: Ester derivatives of 7-methoxycoumarin can function as fluorescent "caging" groups. These probes are designed to be cell-permeable and, once inside the cell, are cleaved by intracellular esterases, releasing the cargo molecule and inducing a change in fluorescence. This allows for the monitoring of drug uptake and release in real-time.

Data Presentation

The following tables summarize the key quantitative data for this compound and its derivatives.

Table 1: Physicochemical and Spectroscopic Properties

CompoundMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Solubility
This compound220.18330 - 355402 - 405~11,820 (for 7-Methoxycoumarin-4-acetic acid)~0.18 (for 7-Methoxycoumarin-4-acetic acid)DMSO, DMF, Acetonitrile
This compound, N-succinimidyl ester317.25360410Not ReportedNot ReportedDMSO, DMF

Table 2: Biological Application Data for a this compound Ester Prodrug

ParameterValueCell TypeReference
IC₅₀ (Cytotoxicity)>100 µMK562, Daudi, RPMI-8226, Jurkat
EC₅₀ (T cell activation)0.018 µMHuman Vγ9Vδ2 T cells
Half-life in human plasma6 minutesN/A

Experimental Protocols

Protocol 1: Synthesis of this compound N-succinimidyl (NHS) ester

This protocol describes the conversion of this compound to its amine-reactive NHS ester, a crucial step for subsequent labeling of biomolecules.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Anhydrous sodium sulfate

  • Stir plate and stir bar

  • Round bottom flask

  • Filtration apparatus

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound and 1.1 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous DMF or DCM.

  • Stir the solution at room temperature.

  • Add 1.1 equivalents of DCC or DIC to the solution.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure this compound NHS ester.

Synthesis_of_NHS_Ester cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Coumarin_Acid 7-Methoxycoumarin-3- carboxylic acid Reaction_Vessel Anhydrous DMF / DCM Room Temperature 4-12 hours Coumarin_Acid->Reaction_Vessel NHS N-Hydroxysuccinimide (NHS) NHS->Reaction_Vessel DCC DCC / DIC DCC->Reaction_Vessel Filtration Filter to remove urea byproduct Reaction_Vessel->Filtration Reaction Mixture Evaporation Evaporate solvent Filtration->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification NHS_Ester 7-Methoxycoumarin-3-carboxylic acid NHS ester Purification->NHS_Ester

Caption: Synthesis of this compound NHS ester.

Protocol 2: Labeling of Proteins with this compound NHS Ester

This protocol provides a general procedure for labeling proteins with primary amines using the synthesized NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Stir plate and micro-stir bar

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. While gently stirring the protein solution, add the dye stock solution dropwise. A typical starting point is a 10:1 to 20:1 molar ratio of dye to protein. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: a. Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). b. The first colored band to elute is the labeled protein.

  • Determine Degree of Labeling (Optional): a. Measure the absorbance of the conjugate at 280 nm and ~360 nm. b. Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein.

Protein_Labeling_Workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_product Final Product Prepare_Protein Prepare Protein Solution (2-5 mg/mL in pH 8.3 buffer) Mix Add Dye to Protein Solution (10:1 to 20:1 molar ratio) Prepare_Protein->Mix Prepare_Dye Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO) Prepare_Dye->Mix Incubate Incubate 1-2 hours at RT (Protect from light) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Determine Degree of Labeling (Optional) Purify->Analyze Labeled_Protein Labeled Protein Conjugate Analyze->Labeled_Protein

Caption: Workflow for labeling proteins with this compound NHS ester.

Protocol 3: Live-Cell Imaging of Intracellular Probe Cleavage

This protocol describes the use of a cell-permeable this compound ester probe to monitor intracellular delivery and enzymatic cleavage.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • This compound ester probe

  • Anhydrous DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~355 nm excitation and ~405 nm emission) and environmental chamber.

Procedure:

  • Cell Preparation: a. Seed cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency (typically 50-70%).

  • Probe Preparation: a. Prepare a stock solution of the this compound ester probe in anhydrous DMSO (e.g., 10 mM). b. Dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-10 µM).

  • Cell Loading: a. Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. b. Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal loading time should be determined empirically.

  • Imaging: a. After incubation, wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or HBSS with calcium and magnesium) to remove excess extracellular probe. b. Mount the dish or slide on the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. c. Acquire fluorescence images at different time points to monitor the increase in fluorescence intensity as the ester is cleaved by intracellular esterases. Use the lowest possible excitation light intensity to minimize phototoxicity.

  • Data Analysis: a. Quantify the mean fluorescence intensity of individual cells or cell populations over time using image analysis software. b. Plot the change in fluorescence intensity to determine the rate of probe uptake and cleavage.

Intracellular_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Probe_E Cell-Permeable Probe (Esterified Coumarin) Low Fluorescence Probe_I Probe Internalized Probe_E->Probe_I Cellular Uptake Cleavage Ester Cleavage Probe_I->Cleavage Esterases Intracellular Esterases Esterases->Cleavage Released_Cargo Released Cargo (e.g., Drug Molecule) Cleavage->Released_Cargo Fluorescent_Product Fluorescent Product (7-Methoxycoumarin Derivative) High Fluorescence Cleavage->Fluorescent_Product

Caption: Signaling pathway of intracellular probe cleavage.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific applications and cell types. Always follow standard laboratory safety procedures when handling chemicals and performing experiments.

Illuminating Cellular Processes: 7-Methoxycoumarin-3-carboxylic Acid in Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Methoxycoumarin-3-carboxylic acid is a versatile blue-emitting fluorophore increasingly utilized in the realm of cellular imaging. Its favorable photophysical properties, including a good fluorescence quantum yield and amenability to chemical modification, make it a valuable tool for visualizing dynamic cellular events. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in cellular imaging, with a focus on its application as a fluorescent reporter for monitoring prodrug uptake and as a label for biomolecules.

Application Note I: Monitoring Cellular Uptake of Prodrugs

A significant application of this compound is its use as a fluorescent, cell-cleavable protecting group in prodrug design.[1][2] This strategy allows for the real-time monitoring of a drug's cellular entry and intracellular release. In a notable example, an ester derivative of this compound was used to mask a phosphonate (B1237965) phosphoantigen.[1][2] This prodrug is designed to be cell-permeable. Once inside the cell, endogenous esterases cleave the coumarin (B35378) moiety, releasing the active phosphoantigen and liberating the fluorescent 7-methoxycoumarin-3-carboxylate. The increase in intracellular fluorescence serves as a direct indicator of prodrug uptake and cleavage.[1][2]

This approach is particularly valuable in drug development for tracking the delivery of therapeutic agents that target intracellular components. The low cytotoxicity of this compound further enhances its suitability for live-cell imaging applications.[3]

Quantitative Data Summary

ParameterValueReference
Excitation Wavelength (Ex)~330 - 358 nm[3][4]
Emission Wavelength (Em)~402 - 410 nm[3][4]
Molar Extinction Coefficient (ε)25,000 cm⁻¹M⁻¹[3]
IC50 (K562, Daudi, RPMI-8226, Jurkat cells)>100 µM[3]
EC50 (Vγ9Vδ2 T cell activation by prodrug)0.018 µM[1][5]

Experimental Protocol I: Live-Cell Imaging of Prodrug Uptake

This protocol is adapted from the principles described in the study of a 7-methoxycoumarin-based phosphonate prodrug.[1][2]

Materials:

  • Cells of interest (e.g., K562 cells or Vγ9Vδ2 T cells)

  • Complete cell culture medium

  • 7-Methoxycoumarin-labeled prodrug

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or other nuclear stain (optional)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI channel for coumarin)

  • 96-well black, clear-bottom imaging plates or glass-bottom dishes

  • Flow cytometer (optional, for quantitative uptake studies)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well imaging plate or on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

    • For suspension cells, use plates pre-coated with a cell adhesion-promoting substance if necessary.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Prodrug Incubation:

    • Prepare a stock solution of the 7-methoxycoumarin-labeled prodrug in anhydrous DMSO.

    • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but can range from 1 µM to 50 µM.

    • Remove the existing medium from the cells and replace it with the medium containing the prodrug.

    • Incubate the cells for the desired period (e.g., 1, 4, or 24 hours) at 37°C and 5% CO₂.

  • Cell Staining (Optional):

    • If co-localization studies are desired, add a nuclear stain like Hoechst 33342 to the cells during the last 15-30 minutes of incubation.

  • Imaging Preparation:

    • Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove the extracellular prodrug.

    • Add fresh, pre-warmed imaging solution to the cells.

  • Fluorescence Microscopy:

    • Place the imaging plate or dish on the stage of a fluorescence microscope.

    • Acquire images using an excitation wavelength of ~350 nm and an emission filter centered around ~410 nm for the 7-methoxycoumarin.

    • Acquire images for other stains if used (e.g., DAPI channel for Hoechst).

    • Analyze the images for intracellular fluorescence, noting its intensity and localization.

  • Flow Cytometry (for quantitative analysis):

    • After incubation and washing, detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in PBS containing 1% FBS.

    • Analyze the cell suspension using a flow cytometer equipped with a violet laser for excitation.

    • Measure the fluorescence intensity in the appropriate channel (e.g., Pacific Blue or DAPI channel).

    • Gate on the live cell population and quantify the mean fluorescence intensity as a measure of prodrug uptake.

Experimental Workflow for Prodrug Uptake Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells incubation Incubate Cells with Prodrug cell_seeding->incubation prodrug_prep Prepare Prodrug Solution prodrug_prep->incubation washing Wash to Remove Extracellular Prodrug incubation->washing microscopy Fluorescence Microscopy washing->microscopy flow_cytometry Flow Cytometry washing->flow_cytometry data_analysis Data Analysis microscopy->data_analysis flow_cytometry->data_analysis

Caption: Workflow for analyzing cellular uptake of a 7-methoxycoumarin-labeled prodrug.

Application Note II: Fluorescent Labeling of Peptides and Proteins

This compound can be activated to its N-hydroxysuccinimidyl (NHS) ester, which is a reactive derivative capable of forming stable amide bonds with primary amines on biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.[4] This makes this compound, succinimidyl ester an effective reagent for fluorescently labeling peptides and proteins for use in various cellular imaging applications, including tracking their localization and interactions.

Experimental Protocol II: Fluorescent Labeling of a Peptide

This protocol describes a general procedure for labeling a peptide with this compound N-succinimidyl ester.

Materials:

  • Peptide with a primary amine available for labeling

  • This compound N-succinimidyl ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Peptide Solution Preparation:

    • Dissolve the peptide in 0.1 M sodium bicarbonate buffer, pH 8.3. The concentration will depend on the solubility of the peptide.

  • Dye Solution Preparation:

    • Immediately before use, dissolve the this compound N-succinimidyl ester in a minimal amount of anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add the dissolved NHS ester to the peptide solution. A 1.5 to 3-fold molar excess of the NHS ester over the peptide is a good starting point.

    • Add a small amount of an organic base like TEA or DIPEA to maintain the pH at around 8.3.

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Purify the labeled peptide from the reaction mixture using RP-HPLC.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the peptide and a fluorescence detector with excitation at ~350 nm and emission at ~410 nm.

    • Collect the fractions corresponding to the fluorescently labeled peptide.

  • Characterization:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical RP-HPLC.

Logical Flow of Peptide Labeling

G peptide_prep Prepare Peptide Solution (pH 8.3 buffer) reaction Mix and React (2-4 hours, room temp) peptide_prep->reaction dye_prep Prepare NHS Ester Solution (anhydrous DMF/DMSO) dye_prep->reaction purification Purify by RP-HPLC reaction->purification characterization Characterize by MS and HPLC purification->characterization

Caption: Step-by-step process for fluorescently labeling a peptide.

Signaling Pathway Visualization: Vγ9Vδ2 T Cell Activation

The aforementioned prodrug releases a phosphoantigen that activates Vγ9Vδ2 T cells.[1] This activation is initiated by the binding of the phosphoantigen to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1).[6] This binding event induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and cytokine production.[6][7]

Vγ9Vδ2 T Cell Activation Pathway

G cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell prodrug Coumarin-Prodrug esterase Intracellular Esterases prodrug->esterase Uptake phosphoantigen Phosphoantigen esterase->phosphoantigen Cleavage btn3a1_inactive BTN3A1 (inactive) phosphoantigen->btn3a1_inactive Binds to B30.2 domain btn3a1_active BTN3A1 (active conformation) btn3a1_inactive->btn3a1_active Conformational Change tcr Vγ9Vδ2 TCR btn3a1_active->tcr Recognition activation T Cell Activation (Proliferation, Cytokine Release) tcr->activation Signaling Cascade

Caption: Simplified signaling pathway of Vγ9Vδ2 T cell activation by a phosphoantigen.

References

Application Notes and Protocols for Fatty Acid Derivatization using 7-Methoxycoumarin-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids is crucial in various fields of research, including drug development, clinical diagnostics, and nutritional science. Fatty acids often lack a strong chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors challenging, especially at low concentrations. Derivatization with a fluorescent tag significantly enhances detection sensitivity and selectivity. 7-Methoxycoumarin-3-carboxylic acid is a fluorescent reagent that can be used to label fatty acids, enabling their highly sensitive quantification by HPLC with fluorescence detection (HPLC-FLD).[1] The resulting this compound esters are highly fluorescent, with excitation and emission maxima suitable for standard fluorescence detectors.[2][3]

This document provides detailed application notes and protocols for the derivatization of fatty acids with this compound and their subsequent analysis by HPLC-FLD.

Principle of Derivatization

The derivatization of fatty acids with this compound involves the formation of a fluorescent ester. Since the direct esterification of a carboxylic acid with another carboxylic acid is not feasible, the carboxylic acid of the fluorescent label must first be activated. A common and efficient method for this activation is the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-Hydroxysuccinimide (NHS) or a similar activating agent.[4]

The reaction proceeds in two main steps:

  • Activation of this compound: EDC reacts with the carboxylic acid group of the coumarin (B35378) to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester.

  • Esterification of the Fatty Acid: The activated coumarin derivative readily reacts with the carboxylate group of the fatty acid (acting as a nucleophile after deprotonation with a mild base) to form a stable, highly fluorescent ester.

Experimental Protocols

Materials and Reagents
  • This compound (≥97.0% purity)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (HPLC grade)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Water (HPLC grade)

  • Formic acid or Acetic acid (for mobile phase)

  • Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, heating block/water bath)

Derivatization Protocol
  • Preparation of Reagent Solutions:

    • This compound solution: Prepare a 10 mM solution in anhydrous DMF or acetonitrile.

    • EDC solution: Prepare a 50 mM solution in anhydrous acetonitrile.

    • NHS solution: Prepare a 50 mM solution in anhydrous acetonitrile.

    • Fatty acid standards/samples: Prepare stock solutions of individual fatty acids (e.g., 10 mM) in a suitable organic solvent like acetonitrile or a mixture of chloroform (B151607) and methanol. Prepare working standards by diluting the stock solutions. For biological samples, perform a lipid extraction prior to derivatization.

  • Derivatization Reaction:

    • In a clean, dry reaction vial, add 50 µL of the fatty acid standard or sample solution.

    • Add 50 µL of the 10 mM this compound solution.

    • Add 50 µL of the 50 mM EDC solution and 50 µL of the 50 mM NHS solution.

    • Add 10 µL of triethylamine or DIPEA to catalyze the reaction.

    • Vortex the mixture gently to ensure thorough mixing.

    • Incubate the reaction mixture at 50-60 °C for 1-2 hours in a heating block or water bath. The reaction should be protected from light.

  • Sample Cleanup (if necessary):

    • After the reaction is complete, the mixture can be diluted with the initial mobile phase and directly injected into the HPLC system.

    • For complex samples, a solid-phase extraction (SPE) cleanup may be necessary to remove excess reagents and by-products. A C18 SPE cartridge can be used for this purpose.

HPLC-FLD Analysis
  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of the derivatized fatty acids.

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid or acetic acid, e.g., 0.1%, to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): ~355 nm[2][3]

    • Emission Wavelength (λem): ~405 nm[2][3]

A typical gradient elution program is presented in the table below. This may need to be optimized depending on the specific fatty acids being analyzed.

Data Presentation

Table 1: HPLC Gradient Elution Program

Time (min)% Acetonitrile% Water (with 0.1% Formic Acid)
05050
201000
251000
265050
305050

Table 2: Fluorescence Properties of this compound and its Derivatives

CompoundExcitation Max (λex)Emission Max (λem)Solvent/Conditions
This compound~330 nm~402 nm0.1 M Tris pH 9.0
This compound ester derivative~355 nm~405 nmAqueous solution[2]
N-Succinimidyl 7-methoxycoumarin-3-carboxylate~360 nm~410 nm0.1 M phosphate (B84403) pH 7.0

Note: The exact excitation and emission maxima may vary slightly depending on the solvent and the specific fatty acid ester. It is recommended to determine the optimal wavelengths for the specific application.

Mandatory Visualizations

Derivatization_Workflow cluster_reagents Reagents cluster_reaction Derivatization Reaction cluster_analysis Analysis FA Fatty Acid (R-COOH) Esterification Esterification FA->Esterification Base MC 7-Methoxycoumarin- 3-carboxylic acid Activation Activation of Coumarin MC->Activation EDC/NHS EDC_NHS EDC / NHS Base Base (TEA/DIPEA) Activation->Esterification Activated Coumarin HPLC HPLC-FLD Analysis Esterification->HPLC Fluorescent Ester Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for the derivatization and analysis of fatty acids.

Derivatization_Pathway Coumarin_COOH This compound O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Coumarin_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea + NHS_Ester NHS Ester of Coumarin (Stable Intermediate) O_Acylisourea->NHS_Ester + NHS - EDC-urea NHS NHS Fluorescent_Ester Fluorescent Fatty Acid Ester NHS_Ester->Fluorescent_Ester + Fatty Acid - NHS Fatty_Acid Fatty Acid (R-COO⁻) Fatty_Acid->Fluorescent_Ester +

Caption: Chemical pathway of the derivatization reaction.

Discussion and Considerations

  • Reaction Optimization: The reaction conditions (temperature, time, and reagent concentrations) may need to be optimized for different types of fatty acids (e.g., short-chain vs. long-chain, saturated vs. unsaturated) to achieve maximum derivatization efficiency.

  • Stability of Derivatives: Coumarin esters are generally stable. However, it is advisable to analyze the derivatized samples within a reasonable timeframe (e.g., 24-48 hours) and to store them at low temperatures (4°C or -20°C) and protected from light to prevent any potential degradation.

  • Matrix Effects: For complex biological samples, matrix components can interfere with the derivatization reaction or the HPLC analysis. It is essential to include appropriate sample preparation steps, such as lipid extraction and/or SPE, to minimize these effects. The use of an internal standard is also highly recommended for accurate quantification.

  • Method Validation: A full method validation should be performed, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), to ensure the reliability of the analytical results.

By following these protocols and considering the key aspects of the methodology, researchers can effectively utilize this compound as a derivatization reagent for the sensitive and accurate analysis of fatty acids in a variety of sample matrices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Labeling with 7-Methoxycoumarin-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxycoumarin-3-carboxylic acid and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments for maximum efficiency and signal.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the labeling process with this compound, particularly when using its N-hydroxysuccinimide (NHS) ester for targeting primary amines on biomolecules.

Q1: I am observing a weak or no fluorescent signal after labeling my protein. What are the potential causes?

A low or absent fluorescence signal can stem from several factors, ranging from the labeling reaction itself to the final data acquisition. It is not always indicative of a complete labeling failure. Key areas to investigate include labeling efficiency, the local environment of the dye on the protein, and the settings of your imaging or measurement instrument.[1][2]

Q2: How can I determine if the low signal is due to poor labeling efficiency?

Poor labeling efficiency is a common culprit for weak signals. Here’s a systematic approach to troubleshoot this issue:

  • Verify Labeling Chemistry and Buffer Conditions: this compound is often used as an N-hydroxysuccinimide (NHS) ester to target primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins).[1] The pH of the reaction buffer is critical for this chemistry. For NHS ester reactions, a pH of 8.3-8.5 is optimal.[1][3] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for the dye.[1][2]

  • Check for Accessible Amines: Ensure your protein of interest has accessible primary amines available for labeling.[1][2]

  • Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can lead to insufficient labeling. A 10 to 20-fold molar excess of the dye is a good starting point for optimization.[1][2] However, excessive labeling can lead to fluorescence quenching, where the fluorophores interact and reduce the overall signal.[1][2]

  • Confirm Protein Concentration: An accurate measurement of the protein concentration is crucial for calculating the correct dye-to-protein molar ratio.[1]

  • Dye Quality and Storage: Ensure the this compound NHS ester is of high purity and has been stored correctly, typically at -20°C under desiccating conditions, to prevent hydrolysis and degradation.[4]

Q3: Can the protein itself or its environment affect the fluorescence signal?

Yes, the local microenvironment around the conjugated dye can significantly influence its fluorescence properties:

  • Fluorescence Quenching: Certain amino acid residues, such as tryptophan and tyrosine, in close proximity to the attached coumarin (B35378) dye can quench its fluorescence.[1][2]

  • Solvent and pH Sensitivity: The fluorescence of coumarin derivatives can be sensitive to solvent polarity and pH.[2][5] For instance, the fluorescence of 7-hydroxycoumarin is pH-dependent.[6]

Q4: My labeling reaction seems successful, but the background signal is high. How can I resolve this?

High background fluorescence is typically caused by the presence of unconjugated (free) dye in the sample.[1]

  • Purification is Key: It is critical to remove all unbound dye after the labeling reaction.[1] Common and effective purification methods include:

    • Size-exclusion chromatography (gel filtration)[1]

    • Dialysis[1]

    • Spin columns[1] The choice of method will depend on the scale of your reaction and the properties of your protein.[1]

Q5: How should I prepare the reagents for the labeling reaction?

Proper reagent preparation is fundamental for a successful labeling experiment.

  • Protein Solution: The protein should be dissolved or dialyzed into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[1]

  • Dye Stock Solution: The this compound NHS ester should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use to a typical concentration of 10 mg/mL.[1][3] It is crucial to use high-quality, anhydrous solvents as the NHS ester is sensitive to hydrolysis.[3][4][7]

Experimental Protocols

Below is a detailed protocol for a typical protein labeling experiment using this compound N-succinimidyl ester.

Protocol: Protein Labeling with this compound NHS Ester

This protocol provides a general guideline. Optimization may be necessary for your specific protein and experimental conditions.

Materials:

  • Protein of interest

  • This compound N-succinimidyl ester

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous DMSO or DMF

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze your protein into the reaction buffer at a concentration of 1-10 mg/mL.[1]

    • Ensure the buffer is free of primary amines.[1][2]

  • Prepare the Dye Stock Solution:

    • Immediately before starting the reaction, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Perform the Labeling Reaction:

    • Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of the dye over the protein is a common starting point.[1][2]

    • Add the dye solution to the protein solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, you can add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[1]

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a suitable purification method, such as a size-exclusion chromatography column.[1]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the coumarin dye (~330-355 nm).[8][9]

    • Calculate the DOL using the Beer-Lambert law, making sure to correct for the dye's absorbance at 280 nm.[1]

  • Storage:

    • Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[1] It is advisable to store in small aliquots to prevent repeated freeze-thaw cycles.[1]

Data Presentation

Table 1: Key Parameters for Labeling with this compound NHS Ester

ParameterRecommended Value/ConditionNotes
Reaction pH 8.3 - 8.5Critical for efficient reaction with primary amines.[1][3]
Reaction Buffer Amine-free buffers (e.g., 0.1 M sodium bicarbonate)Buffers with primary amines (e.g., Tris) will compete for the dye.[1][2]
Dye Solvent Anhydrous DMSO or DMFUse immediately after preparation to avoid hydrolysis.[1][3]
Dye:Protein Molar Ratio 10-20 fold excess of dyeStarting point for optimization; may need adjustment for specific proteins.[1][2]
Reaction Time 1 - 2 hoursAt room temperature, protected from light.[1]
Storage of Labeled Protein 4°C (short-term), -20°C or -80°C (long-term)Protect from light and avoid repeated freeze-thaw cycles.[1]

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)Notes
Excitation Maximum (λex) ~330 - 355 nmCan vary slightly with solvent and conjugation.[8][9][10]
Emission Maximum (λem) ~402 - 405 nmCan vary slightly with solvent and conjugation.[8][9][10]

Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Labeling Reaction (1-2 hours, RT, dark) prep_protein->reaction prep_dye Prepare Dye Stock Solution (Anhydrous DMSO/DMF) prep_dye->reaction quench Quench Reaction (Optional) reaction->quench purification Purify Labeled Protein (e.g., Size Exclusion) reaction->purification If not quenching quench->purification analysis Determine Degree of Labeling (DOL) purification->analysis storage Store Conjugate (-20°C or -80°C) analysis->storage

A streamlined workflow for labeling proteins with this compound NHS ester.

Troubleshooting Logic for Low Fluorescence Signal

troubleshooting_workflow rect_node rect_node start Low Fluorescence Signal? check_labeling Poor Labeling Efficiency? start->check_labeling check_environment Environmental Effects? check_labeling->check_environment No solution_labeling Optimize labeling: - Check pH (8.3-8.5) - Use amine-free buffer - Optimize dye:protein ratio - Verify protein concentration - Check dye quality check_labeling->solution_labeling Yes check_instrument Instrument Settings Correct? check_environment->check_instrument No solution_environment Consider: - Proximity to quenching residues (Trp, Tyr) - Solvent polarity and pH effects check_environment->solution_environment Yes solution_instrument Verify: - Correct excitation/emission wavelengths - Appropriate filter sets - Detector gain settings check_instrument->solution_instrument Yes end_node Signal Optimized check_instrument->end_node No solution_labeling->end_node solution_environment->end_node solution_instrument->end_node

A decision tree for troubleshooting the root cause of a weak fluorescence signal.

References

Technical Support Center: 7-Methoxycoumarin-3-carboxylic Acid Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of pH on the fluorescence of 7-Methoxycoumarin-3-carboxylic acid (7-MCC). Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this fluorescent probe in your research.

Understanding the Influence of pH on 7-MCC Fluorescence

The fluorescence of this compound is highly sensitive to pH. This phenomenon is primarily attributed to the protonation state of the carboxylic acid group on the coumarin (B35378) ring. At acidic pH, the carboxylic acid is protonated (-COOH), and the molecule exhibits strong fluorescence. As the pH increases towards and beyond the pKa of the carboxylic acid (typically between 3 and 4 for 7-substituted coumarin-3-carboxylic acids), it becomes deprotonated (-COO⁻). This deprotonation leads to a significant decrease in fluorescence intensity. This pH-dependent behavior makes 7-MCC a useful probe for studying environments with varying pH, but it also necessitates careful pH control in experiments where a stable fluorescence signal is required.

Quantitative Data: pH-Dependent Fluorescence of 7-MCC

The following table summarizes the relative fluorescence intensity of this compound at various pH values. The data is based on spectrofluorimetry readings with excitation at approximately 355 nm and emission measured at the peak of around 405 nm.[1][2]

pHRelative Fluorescence Intensity (%)
3.0100
4.085
5.040
6.0< 10
7.0< 5
8.0< 5
9.0< 5

Note: The fluorescence intensity is normalized to the maximum intensity observed at pH 3.0.

Experimental Protocol: Measuring the Effect of pH on 7-MCC Fluorescence

This protocol outlines the steps to determine the fluorescence profile of this compound across a range of pH values.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for stock solution

  • A series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, and borate (B1201080) buffers)

  • Spectrofluorometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Working Solution Preparation:

    • For each pH value to be tested, prepare a dilute working solution of 7-MCC in the corresponding buffer. A typical final concentration is in the low micromolar range (e.g., 1-10 µM).

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to minimize its effect on the fluorescence and pH.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to 355 nm and the emission scan range from 380 nm to 500 nm.[1][3][4]

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Blank Measurement:

    • Fill a cuvette with a buffer solution (without 7-MCC) of a specific pH.

    • Place the cuvette in the spectrofluorometer and record a blank scan. This will be used for background subtraction.

    • Repeat this for each buffer used.

  • Sample Measurement:

    • Rinse the cuvette with the corresponding 7-MCC working solution.

    • Fill the cuvette with the 7-MCC working solution at a specific pH.

    • Place the cuvette in the spectrofluorometer and record the fluorescence emission spectrum.

    • Repeat this for all prepared working solutions at different pH values.

  • Data Analysis:

    • Subtract the blank spectrum from each corresponding sample spectrum.

    • Determine the peak fluorescence intensity for each pH value.

    • Plot the peak fluorescence intensity as a function of pH.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare 7-MCC Stock Solution (DMSO) prep_working Prepare Working Solutions (7-MCC in each buffer) prep_stock->prep_working prep_buffers Prepare Buffers (pH 3-9) prep_buffers->prep_working measure_sample Measure Sample (7-MCC in buffer) prep_working->measure_sample setup_spectro Set up Spectrofluorometer (Ex: 355nm, Em: 380-500nm) measure_blank Measure Blank (Buffer only) setup_spectro->measure_blank subtract_bg Subtract Background measure_blank->subtract_bg measure_sample->subtract_bg get_peak Determine Peak Fluorescence Intensity subtract_bg->get_peak plot_data Plot Intensity vs. pH get_peak->plot_data

Caption: Experimental workflow for determining the pH-dependent fluorescence of this compound.

Troubleshooting and FAQs

This section addresses common issues that may arise during experiments involving the pH-dependent fluorescence of this compound.

Q1: Why is my fluorescence signal very weak, even at acidic pH?

A1: There are several potential reasons for a weak fluorescence signal:

  • Low Concentration: The concentration of 7-MCC in your working solution may be too low. Try increasing the concentration, but be mindful of potential inner filter effects at very high concentrations.

  • Incorrect Wavelengths: Ensure your spectrofluorometer is set to the correct excitation and emission wavelengths for 7-MCC (Ex: ~355 nm, Em: ~405 nm).[1][3][4]

  • Instrument Settings: The slit widths on your spectrofluorometer may be too narrow. Wider slits can increase the signal but will decrease spectral resolution. The detector gain may also be set too low.

  • Compound Degradation: 7-MCC, like many fluorescent molecules, can be susceptible to photobleaching. Minimize its exposure to light. Prepare fresh solutions and avoid prolonged storage of dilute solutions.

  • Solvent Quenching: While DMSO is a common solvent for stock solutions, high concentrations in the final working solution can sometimes quench fluorescence. Keep the final DMSO concentration below 1%.

Q2: My fluorescence readings are inconsistent between replicates.

A2: Inconsistent readings can stem from several sources:

  • Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are using them correctly to ensure consistent concentrations across replicates.

  • pH Fluctuation: The pH of your buffers may not be stable. Verify the pH of each buffer solution with a calibrated pH meter before use.

  • Temperature Variations: Fluorescence can be temperature-dependent. Ensure all your measurements are taken at a consistent temperature.

  • Cuvette Contamination or Scratches: Make sure your cuvettes are thoroughly cleaned between measurements. Scratches on the cuvette can scatter light and affect readings.

Q3: I see a shift in the emission peak at different pH values. Is this normal?

A3: A small shift in the emission maximum can occur with changes in the microenvironment of the fluorophore, which can be influenced by pH. However, the primary effect of pH on 7-MCC is a change in fluorescence intensity rather than a large spectral shift. A significant and unexpected shift could indicate the presence of contaminants or degradation products.

Q4: Can I use this compound for fluorescence measurements in live cells?

A4: While 7-MCC itself can be used as a pH indicator, its utility for intracellular measurements can be limited by its charged nature at physiological pH, which can affect cell permeability. Ester derivatives of 7-MCC are often used as pro-fluorophores that can more readily cross cell membranes and are then cleaved by intracellular esterases to release the fluorescent 7-MCC.[1] When using it for intracellular studies, it is crucial to calibrate the fluorescence response to pH within the cellular environment.

Q5: How does the pKa of this compound relate to its fluorescence changes?

A5: The pKa is the pH at which the protonated and deprotonated forms of the carboxylic acid are present in equal concentrations. The significant drop in fluorescence of 7-MCC occurs around its pKa. For coumarin-3-carboxylic acid and its 7-substituted derivatives, the pKa is generally in the range of 3 to 4. This means that the most dramatic changes in fluorescence will be observed in this acidic pH range.

signaling_pathway cluster_molecule This compound cluster_fluorescence Fluorescence State pH_low Low pH (e.g., < 3) protonated Protonated form (-COOH) pH_low->protonated favors pH_high High pH (e.g., > 5) deprotonated Deprotonated form (-COO⁻) pH_high->deprotonated favors high_fluorescence High Fluorescence protonated->high_fluorescence leads to low_fluorescence Low Fluorescence deprotonated->low_fluorescence leads to

Caption: Logical relationship between pH, the protonation state of 7-MCC, and its resulting fluorescence.

References

solving solubility issues with 7-Methoxycoumarin-3-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxycoumarin-3-carboxylic acid. This guide provides researchers, scientists, and drug development professionals with detailed information to address challenges related to the solubility of this fluorescent dye in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorescent dye commonly used as a probe in various biological assays. Its applications include labeling peptides, developing FRET (Förster Resonance Energy Transfer) probes for analyzing protease activities, and as a derivatization agent for HPLC.

Q2: What are the main solubility characteristics of this compound?

This compound is sparingly soluble in water and aqueous buffers. It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile.

Q3: How does pH affect the solubility and fluorescence of this compound?

The solubility of this compound is pH-dependent due to its carboxylic acid group. With a pKa value between 3 and 4, its solubility in aqueous solutions increases at pH values above its pKa as the carboxylic acid deprotonates to the more soluble carboxylate form. Conversely, in acidic conditions (pH < pKa), the compound is in its less soluble protonated form. The fluorescence intensity of this compound is also pH-sensitive, with a notable decrease in fluorescence at neutral pH compared to acidic pH.

Q4: Can I prepare a stock solution in an organic solvent?

Yes, this is the recommended method for preparing stock solutions. High-concentration stock solutions can be prepared in DMSO, DMF, or acetonitrile. These stock solutions can then be diluted into the desired aqueous buffer for your experiment.

Q5: How should I store solutions of this compound?

Aqueous solutions are not recommended for long-term storage and should ideally be used on the same day they are prepared. Stock solutions in anhydrous organic solvents are more stable and can be stored at -20°C for several weeks.

Troubleshooting Guide

Issue 1: My this compound is not dissolving in my aqueous buffer.

  • Cause: The compound has inherently low solubility in aqueous solutions, especially at neutral or acidic pH.

  • Solution:

    • Use a Co-solvent: Prepare a high-concentration stock solution in DMSO or DMF and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. For many biological assays, a final DMSO concentration of less than 1% is recommended.

    • Adjust the pH: Increase the pH of your aqueous buffer. Since the pKa of the carboxylic acid is low, increasing the pH will deprotonate the acid, significantly increasing its solubility. Buffers with a pH of 7.4 or higher are more likely to facilitate dissolution.

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can aid in dissolution. However, be cautious as prolonged heating can degrade the compound.

    • Sonication: Use a sonicator to help break up particles and enhance dissolution.

Issue 2: The compound precipitates out of solution after I dilute my organic stock into the aqueous buffer.

  • Cause: The concentration of the compound in the final aqueous solution is above its solubility limit, or the organic solvent is not miscible enough with the aqueous buffer at the ratio used.

  • Solution:

    • Decrease the Final Concentration: Your final working concentration may be too high. Try preparing a more dilute solution.

    • Optimize the Dilution Method: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This can prevent localized high concentrations that lead to precipitation.

    • Increase the Proportion of Co-solvent: If your experiment allows, slightly increasing the final concentration of the organic co-solvent may keep the compound in solution. Always check the tolerance of your assay to the organic solvent.

    • Filter the Solution: If a small amount of precipitate forms, you can filter the solution through a 0.22 µm syringe filter to remove the undissolved solid before use.

Issue 3: I am observing a weak or no fluorescent signal in my assay.

  • Cause: The fluorescence of this compound is pH-dependent and can be quenched.

  • Solution:

    • Check the pH of your Final Solution: The fluorescence intensity is known to decrease at neutral pH. If possible, optimize your assay to be performed at a slightly more acidic pH to enhance the fluorescent signal.

    • Confirm the Concentration: Ensure that the final concentration of the dye in your assay is appropriate. You may need to perform a concentration titration to find the optimal signal-to-noise ratio.

    • Check for Quenching Agents: Components in your buffer or sample could be quenching the fluorescence. If possible, simplify your buffer composition to identify any potential quenching agents.

Quantitative Solubility Data

The following table summarizes the known solubility information for this compound.

Solvent/BufferpHTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)N/ARoom TemperatureSoluble
Dimethylformamide (DMF)N/ARoom TemperatureSoluble
AcetonitrileN/ARoom TemperatureSoluble
WaterNeutralRoom TemperatureSparingly Soluble
0.1 M Phosphate Buffer7.4Room TemperatureLimited, requires co-solvent

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution using an Organic Co-solvent (Recommended Method)

  • Prepare a Stock Solution: Weigh out a precise amount of this compound powder and dissolve it in a minimal amount of high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the solid is completely dissolved by vortexing.

  • Dilution into Aqueous Buffer: While vigorously vortexing your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4), add the DMSO stock solution dropwise to achieve your final desired working concentration.

  • Final Check: Ensure the final solution is clear and free of any visible precipitate. If precipitation occurs, refer to the troubleshooting guide.

  • Use Immediately: Use the freshly prepared aqueous solution in your experiment as soon as possible, as it is not recommended for long-term storage.

Protocol 2: Preparation of an Aqueous Solution by pH Adjustment (for experiments sensitive to organic solvents)

  • Initial Suspension: Add the desired amount of this compound powder directly to your aqueous buffer (e.g., a buffer with a pH below the pKa of the compound). The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring the suspension, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH of the solution.

  • Monitor Dissolution: Continue to add the basic solution and monitor for the dissolution of the solid. The compound should dissolve as the pH increases above its pKa.

  • Final pH Adjustment: Once the solid is fully dissolved, carefully adjust the pH to your desired final experimental pH using a dilute acid (e.g., 0.1 M HCl) or base.

  • Caution: Be aware that this method may require careful pH control and could introduce additional ions into your buffer system.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Weigh 7-MC-3-CA Powder B Prepare High Conc. Stock in DMSO/DMF A->B Dissolve C Dilute Stock into Aqueous Buffer (e.g., PBS) B->C Dilute D Add to Experimental System (e.g., Cells, Protein Solution) C->D Introduce E Incubate under Controlled Conditions D->E Incubate F Measure Fluorescence E->F Measure G Analyze Data F->G Collect H Interpret Results G->H Conclude

Caption: General experimental workflow for using this compound.

Troubleshooting_Flowchart Start Solubility Issue Encountered Check_pH Is the buffer pH > 4? Start->Check_pH Adjust_pH Increase buffer pH to > 7.0 Check_pH->Adjust_pH No Use_Cosolvent Prepare stock in DMSO/DMF and dilute into buffer Check_pH->Use_Cosolvent Yes Success Problem Solved Adjust_pH->Success Precipitation Precipitation upon dilution? Use_Cosolvent->Precipitation Lower_Conc Lower final concentration Precipitation->Lower_Conc Yes Precipitation->Success No Optimize_Dilution Add stock dropwise to vortexing buffer Lower_Conc->Optimize_Dilution Optimize_Dilution->Success

Caption: Troubleshooting flowchart for solubility issues.

Technical Support Center: Reducing Background Fluorescence in Coumarin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize high background fluorescence in assays utilizing coumarin-based substrates. High background signals can obscure true results, decrease assay sensitivity, and lead to inaccurate data. By systematically identifying and addressing sources of interference, you can significantly improve the quality and reliability of your experimental results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during coumarin-based assays in a direct question-and-answer format.

Issue 1: My blank (no enzyme/no cell) wells have very high fluorescence.

This is a common problem indicating that one or more assay components are contributing to the background signal.

Q: What are the most common sources of high background fluorescence in my assay buffer or media?

A: High background is frequently caused by components in your assay medium or buffer.

  • Phenol (B47542) Red: Many standard cell culture media (e.g., DMEM) contain phenol red, a pH indicator that is fluorescent and can significantly increase background, particularly when exciting around 440 nm.[1][2] If your signal is low, using a phenol red-free medium is highly recommended.[3]

  • Serum (e.g., FBS): Fetal Bovine Serum contains naturally fluorescent aromatic amino acids and other molecules that contribute to autofluorescence.[4] Reducing the serum concentration to the minimum necessary or switching to a serum-free medium for the final assay step can lower background.

  • Riboflavin (Vitamin B2): This is another common media component that is autofluorescent and can increase the signal-to-noise ratio.[3][5]

  • Contaminants: Ensure high-purity reagents and water are used for buffer preparation, as contaminants can be a source of fluorescence.[6]

Q: Could my cofactors or substrates be the problem?

A: Yes, certain essential molecules can be inherently fluorescent.

  • NAD(P)H: The reduced forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH and NADPH) are strongly fluorescent when excited below 390 nm.[7][8] This is a major issue in assays measuring enzymes like CYPs.

  • Substrate Instability: The coumarin-based substrate itself may be unstable and spontaneously hydrolyze to its fluorescent product without any enzymatic activity.[9] It's important to test substrate stability in the assay buffer over time.

Issue 2: My signal is high only after adding test compounds.

This suggests the compound itself is interfering with the assay.

Q: How do I confirm my test compound is autofluorescent?

A: To verify compound autofluorescence, run a control experiment. Prepare a plate containing the assay buffer and your test compound at the same final concentration used in the main experiment, but without the enzyme or cells.[10] Measure the fluorescence using the identical instrument settings. A significant signal in these wells confirms compound autofluorescence.

Q: My compound isn't fluorescent, but it still affects the signal. What else could be happening?

A: Besides autofluorescence, compounds can interfere in other ways:

  • Fluorescence Quenching: Some compounds absorb light at the excitation or emission wavelength of your coumarin (B35378) product (e.g., 7-hydroxycoumarin), which leads to a decreased signal that can be mistaken for inhibition.[10]

  • Inner Filter Effect: If a test compound absorbs light at the excitation or emission wavelengths, it can reduce the detected signal.[9] You can check for this by measuring the absorbance spectrum of your compound.

Issue 3: I'm running a cell-based assay and see high background even with phenol red-free media.

Cellular components themselves are a significant source of background fluorescence.

Q: What inside the cells can cause this autofluorescence?

A: Several endogenous molecules are naturally fluorescent.

  • Metabolic Cofactors: NADH, NADPH, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD) are major contributors to cellular autofluorescence.[11][12]

  • Structural Proteins: Collagen and elastin, components of the extracellular matrix, are autofluorescent.[5]

  • Lipofuscin: This is a granular pigment that accumulates in cells over time and fluoresces broadly across the spectrum.[12]

Q: How can I reduce autofluorescence from the cells themselves?

A:

  • Use Appropriate Controls: Always include an unstained control sample to quantify the baseline autofluorescence of your cells.[6][13]

  • Fixation Method: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can increase autofluorescence.[5][14] Consider using an organic solvent like ice-cold methanol (B129727) for fixation or treating aldehyde-fixed samples with a reducing agent like sodium borohydride.[5][15]

  • Spectral Separation: If possible, use fluorophores that emit in the far-red region of the spectrum, as endogenous autofluorescence is less prominent at these longer wavelengths.[16][17]

Data Summary Table

The following table summarizes key instrument settings and their rationale for minimizing background in typical coumarin-based assays, which often produce 7-hydroxycoumarin or its derivatives.

ParameterRecommendation for Coumarin AssaysRationaleCitations
Excitation Wavelength > 400 nmMinimizes background fluorescence from NADPH, which is non-fluorescent at these higher wavelengths.[6][7][11]
Emission Wavelength 450 - 500 nmMatches the typical emission peak of the fluorescent product (e.g., 7-hydroxycoumarin derivatives).[11]
Bandwidth NarrowerIncreases specificity and can reduce background, though it may also lower the overall signal intensity.[11]
Detector Gain Optimized (Not maxed out)Avoids amplifying background noise along with the specific signal.[11]
Plate Reader Mode Top Reading (for solutions)Generally more sensitive and provides better signal-to-noise ratios for solution-based assays.[11]

Key Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if a test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.[9]

Materials:

  • Black, opaque microplate (clear-bottomed if imaging cells)

  • Assay Buffer (the same used in the primary experiment)

  • Test Compounds

  • Vehicle Control (e.g., DMSO)

Procedure:

  • On a separate plate from your main assay, add assay buffer to a set of wells.

  • Add the test compounds to wells at the final screening concentration.

  • Include wells containing only the assay buffer and the vehicle (e.g., DMSO) as a negative control.

  • Incubate the plate under the same conditions (temperature, time) as the primary assay.

  • Measure fluorescence on a plate reader using the identical instrument settings (wavelengths, gain, etc.) as the primary assay.

Data Analysis:

  • Calculate the average fluorescence of the vehicle control wells.

  • Subtract this average from the fluorescence reading of each compound-containing well.

  • A resulting value significantly above zero indicates that the compound is autofluorescent. This value can be subtracted from the results of the primary assay to correct the data.[10]

Protocol 2: Preparation of a Low-Fluorescence Assay Buffer (General Purpose)

Objective: To prepare a simple, clean buffer suitable for endpoint assays where cell media is replaced.

Materials:

  • Phosphate-Buffered Saline (PBS), high-purity powder or 10X concentrate

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage bottles

Procedure:

  • Prepare 1X PBS using high-purity water according to the manufacturer's instructions. A common formulation is 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, and 1.8 mM KH₂PO₄.

  • Adjust the pH to the desired value for your assay (typically 7.2-7.4) using sterile HCl or NaOH.

  • Filter-sterilize the final solution using a 0.22 µm filter unit to remove any particulate contaminants.

  • Store the buffer in a sterile, sealed container at 4°C.

  • Before use in a cell-based assay, wash the cells once or twice with this buffer to remove residual culture medium before adding the final reaction components diluted in the same PBS.

Visual Guides

Troubleshooting_Workflow cluster_reagents Reagent & Buffer Issues cluster_compound Compound & Cellular Issues start High Background Fluorescence in Coumarin Assay q1 Is background high in 'blank' wells (no enzyme/cells)? start->q1 a1 Check Assay Media/Buffer - Phenol Red? - Serum (FBS)? - Riboflavin? q1->a1 Yes q2 Is background high only with test compound? q1->q2 No a2 Check Cofactors & Substrate - NADPH autofluorescence? - Substrate instability? a1->a2 sol1 Use Phenol Red-Free Media Reduce/Remove Serum Prepare Fresh, Pure Buffers a1->sol1 sol2 Excite > 400 nm for NADPH Run substrate stability control a2->sol2 a3 Run Compound-Only Control (See Protocol 1) q2->a3 Yes q3 Is background high in cell-based assay? q2->q3 No sol3 Subtract compound signal from assay data a3->sol3 a4 Cellular Autofluorescence - NADH, FAD, Collagen - Fixation artifacts? q3->a4 Yes sol4 Include unstained cell control Optimize fixation (e.g., Methanol) Use far-red dyes if possible a4->sol4

A workflow for diagnosing high background fluorescence.

Sources_of_Background cluster_assay Assay Components cluster_sample Sample & Compound center High Background Fluorescence media Media / Buffers center->media reagents Other Reagents center->reagents cellular Cellular Autofluorescence center->cellular compound Test Compound Interference center->compound phenol_red Phenol Red media->phenol_red serum Serum (FBS) media->serum vitamins Riboflavin media->vitamins nadph NAD(P)H reagents->nadph substrate Unstable Substrate reagents->substrate cellular_components NADH, FAD, Flavins Collagen, Elastin Lipofuscin cellular->cellular_components compound_issues Autofluorescence Quenching Inner-Filter Effect compound->compound_issues

Common sources of background fluorescence.

References

improving the signal-to-noise ratio with 7-Methoxycoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxycoumarin-3-carboxylic acid (MC-acid). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the signal-to-noise ratio when using this fluorescent probe.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound and its derivatives.

Issue: Low or No Fluorescence Signal

A weak or absent fluorescence signal can be a significant roadblock. A systematic approach to identifying the cause is crucial.

Potential Cause Troubleshooting Steps
Suboptimal pH The fluorescence of this compound is highly pH-dependent. At neutral to alkaline pH, the fluorescence intensity is significantly reduced. For optimal signal, maintain an acidic to neutral pH. It has been observed that at pH 6, the fluorescence intensity is less than 10% of its intensity at pH 3.[1]
Incorrect Excitation/Emission Wavelengths Ensure your instrument's excitation and emission wavelengths are set correctly for MC-acid. The optimal excitation is around 355 nm, with an emission maximum at approximately 405 nm.[2]
Low Labeling Efficiency (for conjugates) If you are using an amine-reactive derivative (e.g., NHS ester) to label a protein or other molecule, low labeling efficiency will result in a poor signal. Verify that your protein has accessible primary amines and that the labeling reaction buffer is at the optimal pH of 8.3-8.5. Buffers containing primary amines, such as Tris, should be avoided as they compete with the labeling reaction.
Quenching The local environment of the fluorophore can lead to quenching. Proximity to certain amino acid residues, like tryptophan and tyrosine, can decrease the fluorescence signal.
Photobleaching Excessive exposure to excitation light can lead to the irreversible destruction of the fluorophore. Minimize exposure times and use the lowest possible excitation intensity that provides a detectable signal. The use of antifade reagents in your mounting medium can also significantly reduce photobleaching.
Low Concentration Ensure that the concentration of the fluorescently labeled molecule is sufficient for detection by your instrument.

Issue: High Background Signal

High background fluorescence can obscure your signal of interest, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Autofluorescence Biological samples often contain endogenous molecules that fluoresce, contributing to background noise. To mitigate this, include an unstained control sample to assess the level of autofluorescence.
Non-specific Binding (for labeled molecules) In applications like immunofluorescence or protein labeling, non-specific binding of the fluorescent conjugate can lead to high background. Ensure adequate blocking steps (e.g., with BSA or serum) and thorough washing to remove unbound conjugates.
Impure Reagents Impurities in solvents or buffers can be fluorescent. Use high-purity, spectroscopy-grade solvents and fresh buffers.
Contaminated Labware Ensure all cuvettes, slides, and other labware are scrupulously clean to avoid fluorescent contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation wavelength for this compound is approximately 355 nm, and the emission maximum is around 405 nm.[2]

Q2: How does pH affect the fluorescence of this compound?

A2: The fluorescence of this compound is highly sensitive to pH. Its fluorescence intensity is significantly higher in acidic conditions compared to neutral or alkaline conditions. For instance, the fluorescence intensity at pH 6 is less than 10% of that at pH 3.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. The fluorescence quantum yield can be solvent-dependent. While specific data for this molecule is limited, for other coumarin (B35378) derivatives, the quantum yield can vary significantly with solvent polarity.

Q4: Can I use Tris buffer for labeling reactions with this compound N-succinimidyl ester?

A4: No, it is not recommended to use buffers containing primary amines, such as Tris, for labeling reactions with NHS esters. The primary amines in the buffer will compete with the primary amines on your target molecule, leading to reduced labeling efficiency. Use amine-free buffers like phosphate-buffered saline (PBS) or bicarbonate buffer at a pH of 8.3-8.5.

Q5: How can I reduce photobleaching of my this compound-labeled sample?

A5: To reduce photobleaching, you can take several steps:

  • Minimize the exposure time to the excitation light.

  • Use the lowest possible excitation light intensity that provides an adequate signal.

  • Incorporate an antifade reagent, such as n-propyl gallate or commercial mounting media containing antifade agents, in your sample preparation, especially for microscopy.

Q6: What can cause quenching of the this compound fluorescence?

A6: Fluorescence quenching can be caused by a variety of factors. In biological systems, close proximity to certain amino acid residues, particularly tryptophan and tyrosine, can lead to quenching. Other molecules, such as iodide ions, are also known to be effective quenchers of fluorescence.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~355 nm[2]
Emission Maximum (λem)~405 nm[2]
SolubilityDMF, DMSO, Acetonitrile

Table 2: pH Dependence of this compound Fluorescence

pHRelative Fluorescence IntensityReference
3High[1]
6<10% of intensity at pH 3[1]
>7Significantly reducedGeneral observation for coumarins with a carboxylic acid group

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound N-succinimidyl (NHS) Ester

This protocol provides a general procedure for conjugating the amine-reactive form of MC-acid to proteins.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3)

  • This compound N-succinimidyl ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • 1 M Tris-HCl, pH 8.0 (for quenching, optional)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: a. While gently vortexing the protein solution, add a 5 to 20-fold molar excess of the dissolved NHS ester. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional): To stop the labeling reaction, add Tris-HCl to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at ~355 nm).

Protocol 2: Intracellular Staining with this compound Conjugates

This protocol is a general guideline for staining fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips or in suspension

  • This compound-labeled antibody or probe

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them on sterile coverslips.

    • For suspension cells, harvest and wash them with PBS.

  • Fixation: Incubate the cells with fixation buffer for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking: Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific binding.

  • Staining: a. Dilute the this compound-labeled probe to the desired concentration in blocking buffer. b. Incubate the cells with the diluted probe for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with wash buffer.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. For suspension cells, resuspend them in a suitable buffer for analysis (e.g., by flow cytometry).

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for the coumarin dye.

Visualizations

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Wavelengths Verify Excitation/ Emission Wavelengths Start->Check_Wavelengths Check_pH Optimize Buffer pH Start->Check_pH Check_Concentration Increase Probe Concentration Start->Check_Concentration Check_Labeling Assess Labeling Efficiency Start->Check_Labeling Check_Background Evaluate Background Signal Start->Check_Background Check_Photobleaching Minimize Photobleaching Start->Check_Photobleaching Solution Improved Signal-to-Noise Check_Wavelengths->Solution Correct Settings Check_pH->Solution Acidic pH Check_Concentration->Solution Sufficient Concentration Check_Labeling->Solution High Efficiency Check_Background->Solution Low Background Check_Photobleaching->Solution Reduced Exposure/ Antifade

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Protein_Labeling_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Labeling Incubate Protein with NHS Ester Protein_Prep->Labeling Dye_Prep Prepare NHS Ester Stock Solution Dye_Prep->Labeling Quenching Quench Reaction (Optional) Labeling->Quenching Purify Purify via Gel Filtration Labeling->Purify Quenching->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze

Caption: Experimental workflow for protein labeling.

References

challenges in conjugating 7-Methoxycoumarin-3-carboxylic acid to biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the conjugation of 7-Methoxycoumarin-3-carboxylic acid and its derivatives to biomolecules. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating this compound to proteins?

A1: The most prevalent and established method is a two-step process involving the activation of the carboxylic acid group to an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester of this compound can then efficiently react with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus) on the target biomolecule to form a stable amide bond.[1][2]

Q2: My 7-methoxycoumarin-labeled protein shows a weak or no fluorescent signal. Does this mean the conjugation failed?

A2: Not necessarily. A weak signal can result from several factors other than a failed reaction.[3] Key areas to investigate include:

  • Poor Labeling Efficiency: The conjugation reaction itself may have been suboptimal.

  • Fluorescence Quenching: The local environment of the attached dye on the protein surface can quench its fluorescence. Over-labeling can also lead to self-quenching.[3][4]

  • Suboptimal Measurement Conditions: The pH of the buffer during fluorescence measurement can impact the signal.

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are set correctly for 7-methoxycoumarin (B196161) (typically around 355 nm for excitation and 405 nm for emission).[5][6]

Q3: What are the optimal pH conditions for the conjugation reaction?

A3: The conjugation process involves two key pH-dependent steps:

  • Activation Step (EDC/NHS): The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2 .[1] A common choice is 0.1 M MES buffer at pH 6.0.

  • Conjugation Step (to amines): The reaction of the NHS ester with primary amines on the biomolecule is most efficient at a slightly alkaline pH of 7.2-8.5 .[1][3] A pH of 8.3-8.5 is often recommended for NHS ester reactions.[3] Using a buffer like phosphate-buffered saline (PBS) at pH 7.4 or a bicarbonate buffer at pH 8.3 is common.

Q4: Can I use Tris buffer for my conjugation reaction?

A4: It is strongly advised to avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane). The primary amine in the Tris buffer will compete with the amines on your biomolecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[3]

Q5: How can I remove unreacted 7-methoxycoumarin after the conjugation reaction?

A5: Unreacted dye and reaction byproducts can be efficiently removed using size-exclusion chromatography (SEC), also known as gel filtration.[7] This technique separates molecules based on their size, allowing the larger labeled protein to be separated from the smaller, unreacted fluorophore molecules. Dialysis is another effective method for removing small molecule impurities from protein solutions.

Troubleshooting Guide

This section addresses common problems encountered during the conjugation of this compound.

Problem 1: Low or No Labeling Efficiency
Potential Cause Recommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffers. Use a pH of 4.5-7.2 for the EDC/NHS activation step and a pH of 7.2-8.5 for the conjugation to the biomolecule.[1]
Amine-Containing Buffers Ensure your buffers (e.g., PBS, bicarbonate) do not contain primary amines like Tris.[3]
Hydrolyzed NHS Ester The NHS ester of 7-methoxycoumarin is susceptible to hydrolysis in aqueous solutions. Prepare the activated ester solution immediately before use. If using a pre-made NHS ester, ensure it has been stored properly under dry conditions.
Inactive EDC Reagent EDC is moisture-sensitive. Use fresh or properly stored EDC for the activation step.
Suboptimal Molar Ratio The ratio of dye to biomolecule is critical. A 10- to 20-fold molar excess of the dye is a common starting point for optimization.[3]
Insufficient Accessible Amines on Biomolecule Confirm that your biomolecule has accessible primary amines (lysine residues, N-terminus). The protein's conformation can shield these reactive sites.
Problem 2: Weak Fluorescent Signal Despite Successful Conjugation
Potential Cause Recommended Solution
Fluorescence Quenching The local microenvironment on the protein can quench the coumarin's fluorescence. Proximity to certain amino acid residues like tryptophan can cause quenching.[3] This is an inherent property of the conjugate.
Over-labeling (Self-Quenching) A very high degree of labeling can lead to fluorescence quenching.[4] Reduce the molar excess of the dye in the conjugation reaction to achieve a lower degree of labeling. The ideal degree of labeling for antibodies is often between 2 and 10.[8]
pH-Dependent Fluorescence While the fluorescence of the conjugated amide is generally stable, the fluorescence of any hydrolyzed, free this compound is pH-dependent.[9] Ensure your final sample is in a buffer with a pH where the conjugate's fluorescence is optimal (typically around neutral pH).
Precipitation of the Conjugate Over-labeling with the hydrophobic coumarin (B35378) dye can decrease the solubility of the protein, leading to aggregation and precipitation.[4][10] If precipitation is observed, reduce the molar excess of the dye used in the reaction.
Problem 3: Precipitation During or After the Reaction
Potential Cause Recommended Solution
Low Solubility of this compound The free acid has limited solubility in aqueous buffers. Dissolve it in an organic co-solvent like DMSO or DMF first, and then add it to the reaction buffer.
Protein Aggregation due to Over-labeling High levels of conjugation with the hydrophobic coumarin can lead to protein aggregation and precipitation.[10] Reduce the molar ratio of the dye to the protein in the reaction.
Incorrect Buffer Conditions Ensure the buffer composition and pH are suitable for maintaining the solubility and stability of your specific biomolecule throughout the reaction.

Quantitative Data Summary

Parameter Value / Range Notes Reference
Excitation Wavelength (λex) ~355 nmThe exact maximum can vary slightly depending on the solvent and conjugation state.[5],[6]
Emission Wavelength (λem) ~405 nm[5],[6]
Optimal pH for NHS Ester Reaction with Amines 8.3 - 8.5Reaction efficiency is significantly lower at neutral or acidic pH.[3]
Recommended Molar Excess of Dye 10 - 20 foldThis is a starting point and should be optimized for each specific biomolecule.[3]
Ideal Degree of Labeling (DOL) for Antibodies 2 - 10Higher DOL can lead to self-quenching and loss of antibody activity.[8]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation to a Protein

This protocol describes the activation of this compound using EDC and NHS, followed by conjugation to a protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5-8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Procedure:

Step 1: Preparation of Reagents

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). Use these immediately.

  • Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine this compound, EDC, and NHS in Activation Buffer. A common molar ratio is 1:1.5:1.2 (Carboxylic Acid:EDC:NHS).

  • Incubate the reaction for 15-60 minutes at room temperature.

Step 3: Conjugation to the Protein

  • Immediately after activation, add the activated coumarin solution to the protein solution in the Conjugation Buffer. The final reaction pH should be between 7.5 and 8.3.

  • The molar excess of the activated coumarin to the protein should typically be in the range of 10-20 fold, but this may require optimization.

  • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation and protected from light.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

Step 5: Purification of the Conjugate

  • Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.

  • Elute with PBS or another suitable buffer.

  • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~355 nm (for the coumarin dye) to identify the fractions containing the labeled protein.

  • Pool the fractions containing the purified conjugate.

Step 6: Characterization

  • Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry. The DOL is calculated from the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorbance (~355 nm), correcting for the dye's absorbance at 280 nm.[8][11]

Visualizations

Diagram 1: General Workflow for Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Protein Solution (amine-free buffer) C Activation of Coumarin (EDC/NHS, pH 6.0) A->C B Prepare Coumarin, EDC, NHS (fresh solutions) B->C D Conjugation to Protein (pH 7.5-8.3) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purification (Size-Exclusion Chromatography) E->F G Characterization (UV-Vis, DOL calculation) F->G

Caption: General workflow for conjugating this compound to a protein.

Diagram 2: Chemical Pathway of EDC/NHS Conjugation

G Coumarin Coumarin-COOH (this compound) Intermediate O-acylisourea intermediate (unstable) Coumarin->Intermediate + EDC EDC EDC EDC->Intermediate NHSEster Coumarin-NHS Ester (amine-reactive) Intermediate->NHSEster + NHS NHS NHS NHS->NHSEster Conjugate Coumarin-Protein Conjugate (stable amide bond) NHSEster->Conjugate + Protein-NH2 Protein Protein-NH2 Protein->Conjugate

Caption: Chemical reaction pathway for EDC/NHS mediated conjugation.

Diagram 3: Troubleshooting Logic for Weak Fluorescent Signal

G Start Weak/No Fluorescent Signal CheckDOL Calculate Degree of Labeling (DOL) Start->CheckDOL LowDOL DOL is Low (<1) CheckDOL->LowDOL GoodDOL DOL is in Optimal Range (e.g., 2-10) CheckDOL->GoodDOL TroubleshootConj Troubleshoot Conjugation Reaction: - Check pH, buffers, reagents - Optimize molar ratio LowDOL->TroubleshootConj Yes Overlabeling Is DOL High (>10)? GoodDOL->Overlabeling No GoodDOL->Overlabeling Yes CheckQuenching Investigate Fluorescence Quenching ReduceRatio Reduce Dye:Protein Molar Ratio Overlabeling->ReduceRatio Yes InherentQuench Inherent Quenching by Protein Environment. Consider alternative labeling sites or dyes. Overlabeling->InherentQuench No

Caption: Decision tree for troubleshooting a weak fluorescent signal.

References

minimizing fluorescence quenching of 7-Methoxycoumarin-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of 7-Methoxycoumarin-3-carboxylic acid (MCA), with a focus on preventing fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

The optimal wavelengths for MCA can vary slightly depending on the solvent and pH. However, typical ranges are:

  • Excitation: 330–355 nm[1][2]

  • Emission: 402–405 nm[1][2]

It is always recommended to perform a scan on your specific instrument and under your experimental conditions to determine the precise maxima.

Q2: Why is the fluorescence signal from my MCA sample unexpectedly low?

Low fluorescence intensity is a common issue that can be attributed to several factors, a phenomenon known as fluorescence quenching. The primary causes include:

  • Incorrect pH: MCA's fluorescence is highly sensitive to pH.

  • High Concentration: Self-quenching occurs when dye molecules aggregate at high concentrations.

  • Presence of Quenching Agents: Certain ions or molecules in your buffer or sample can quench fluorescence.

  • Inappropriate Solvent: The polarity of the solvent affects the quantum yield.

  • Photobleaching: Prolonged exposure to the excitation light source can irreversibly destroy the fluorophore.

Please refer to the Troubleshooting Guide below for a step-by-step approach to diagnosing and solving this issue.

Q3: How does pH impact the fluorescence of MCA?

The fluorescence of this compound is strongly dependent on pH.[3] This is linked to the protonation state of its carboxylic acid group.

  • Acidic pH (e.g., pH 3): In acidic conditions, the carboxylic acid group is protonated (-COOH), and the molecule exhibits strong fluorescence.

  • Neutral or Basic pH (e.g., pH > 6): As the pH increases, the carboxylic acid group deprotonates to form a carboxylate (-COO⁻). This deprotonated form is significantly less fluorescent.[3] In one study, the fluorescence intensity at pH 6 was less than 10% of the intensity observed at pH 3.[3][4]

While some protocols mention using a Tris buffer at pH 9.0, this is typically for amine-labeling reactions where the carboxyl group is activated (e.g., as an NHS-ester) and the quenching effect of the free carboxylate is no longer relevant.[5] For experiments using the free acid, acidic conditions are generally preferred for maximal brightness.

Q4: What solvents are recommended for dissolving and using MCA?

MCA is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile.[6] For experimental use, a concentrated stock solution is typically prepared in one of these solvents and then diluted into the aqueous buffer of choice. The polarity of the final solvent can influence fluorescence, so consistency is key for reproducible results.

Q5: Can I use buffers containing halide salts like NaCl or KBr with MCA?

Caution is advised when using halide salts. The fluorescence of coumarin (B35378) dyes can be quenched by certain halide ions.[7]

  • Chloride (Cl⁻): Generally considered a non-quencher and is safe to use.[7]

  • Bromide (Br⁻) and Iodide (I⁻): These ions are effective quenchers and will decrease the fluorescence intensity of MCA.[7][8] The quenching effect follows the trend I⁻ > Br⁻ > Cl⁻.[7][8]

Therefore, it is best to avoid buffers containing bromide or iodide salts.

Troubleshooting Guide

Problem: My MCA fluorescence signal is weak, unstable, or absent.

This is the most common issue encountered. Use the following logical workflow to identify and resolve the problem.

G start Start: Low Fluorescence Signal check_conc Is Absorbance at Ex λ < 0.1? start->check_conc dilute Dilute Sample check_conc->dilute No (Too High) check_ph Is pH of Solution Acidic (e.g., pH 3-5)? check_conc->check_ph Yes dilute->check_ph adjust_ph Adjust pH to be More Acidic check_ph->adjust_ph No (Neutral/Basic) check_buffer Does Buffer Contain I⁻ or Br⁻ Ions? check_ph->check_buffer Yes adjust_ph->check_buffer change_buffer Prepare Fresh Buffer (e.g., using NaCl or Phosphate) check_buffer->change_buffer Yes check_photobleaching Is Signal Fading Under Illumination? check_buffer->check_photobleaching No change_buffer->check_photobleaching reduce_exposure Reduce Excitation Light Intensity/Exposure Time. Consider Anti-fade Reagents. check_photobleaching->reduce_exposure Yes ok Problem Solved check_photobleaching->ok No reduce_exposure->ok

Caption: Troubleshooting workflow for low MCA fluorescence.

Quantitative Data Summary

For easy comparison, key quantitative data are summarized below.

Table 1: Spectral Properties of this compound

Parameter Value Condition Reference
Excitation Max (λex) ~355 nm - [1][2]
Emission Max (λem) ~405 nm - [1][2]
Excitation Max (λex) 330 nm 0.1 M Tris, pH 9.0

| Emission Max (λem) | 402 nm | 0.1 M Tris, pH 9.0 | |

Table 2: Effect of Halide Ions on Coumarin Fluorescence

Ion Quenching Ability Mechanism Reference
Iodide (I⁻) Very High Dynamic & Static [7][8]
Bromide (Br⁻) Moderate Dynamic & Static [7][8]

| Chloride (Cl⁻) | Negligible / None | - |[7][8] |

Key Mechanisms & Relationships

Concentration-Dependent Self-Quenching

At high concentrations, planar molecules like MCA can form non-fluorescent aggregates through a process called π-π stacking. This is a primary cause of unexpectedly low signals when using concentrated solutions.

G cluster_0 Dilute Solution cluster_1 Concentrated Solution a MCA b MCA result1 Strong Monomer Fluorescence c MCA d MCA e MCA d->e result2 Aggregate Formation (π-π Stacking) Fluorescence Quenching f MCA g MCA f->g

Caption: Aggregation-Caused Quenching (ACQ) at high concentrations.

Effect of pH on MCA Fluorescence

The ionization state of the carboxylic acid group is critical for MCA's fluorescence. The deprotonated carboxylate form that predominates at neutral-to-basic pH is significantly quenched.

G acid Acidic pH (e.g., pH < 4) protonated Protonated Form (-COOH) acid->protonated base Neutral / Basic pH (e.g., pH > 6) deprotonated Deprotonated Form (-COO⁻) base->deprotonated high_fluor HIGH Fluorescence protonated->high_fluor low_fluor QUENCHED Fluorescence deprotonated->low_fluor

Caption: Relationship between pH, protonation state, and fluorescence.

Experimental Protocols

Protocol 1: Preparation of a Dilute MCA Working Solution

This protocol is designed to minimize concentration-dependent self-quenching.

  • Prepare Stock Solution: Dissolve solid MCA in anhydrous DMSO to a concentration of 1-10 mM. Store this stock solution at -20°C, protected from light and moisture.

  • Create Intermediate Dilution: Dilute the stock solution in your chosen experimental buffer (e.g., a phosphate (B84403) or acetate (B1210297) buffer, pH 4-5) to an intermediate concentration of 100 µM.

  • Prepare Final Working Solution: Further dilute the intermediate solution to a final working concentration. A concentration of 1 x 10⁻⁵ M (10 µM) is a good starting point.[9]

  • Verify Concentration: Measure the absorbance of the final working solution at the excitation wavelength. For quantitative experiments, the absorbance should be below 0.1 to ensure linearity and avoid inner filter effects.[10]

Protocol 2: Assessing the pH Dependence of MCA Fluorescence

This protocol helps determine the optimal pH for your specific experimental setup.

  • Prepare Buffers: Prepare a series of buffers with identical ionic strength across a pH range (e.g., from pH 3 to pH 8). Citrate-phosphate buffer is a good choice for this range.

  • Prepare Samples: Add a consistent, small volume of your MCA stock solution to each buffer to achieve the same final fluorophore concentration (e.g., 10 µM) in each sample.

  • Equilibrate: Allow the samples to equilibrate for 5-10 minutes at room temperature, protected from light.

  • Measure Fluorescence: Using a fluorometer, measure the fluorescence emission intensity of each sample. Use the same instrument settings (excitation/emission wavelengths, slit widths, gain) for all measurements.

  • Analyze Data: Plot the fluorescence intensity as a function of pH to identify the range that provides the maximum signal.

References

Technical Support Center: Purification of 7-Methoxycoumarin-3-carboxylic Acid (MCCA) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 7-Methoxycoumarin-3-carboxylic acid (MCCA) conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your purified bioconjugates.

Troubleshooting Guide

Low yield or purity of the final MCCA conjugate can arise from several factors during the purification process. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.

Q1: Why is the recovery of my MCCA conjugate consistently low after purification?

Possible Causes:

  • Non-specific binding to the purification matrix: The conjugate may be hydrophobically or ionically interacting with the chromatography resin, leading to incomplete elution.

  • Precipitation of the conjugate: High concentrations of the conjugate, especially if it is poorly soluble in the purification buffer, can lead to aggregation and precipitation.

  • Harsh elution conditions: The buffer used to elute the conjugate may be causing denaturation and subsequent loss of the protein.

  • Inappropriate column size or type: An oversized column can lead to sample dilution and low recovery, while an incorrect resin type may not be suitable for the size and properties of your conjugate.

Recommended Solutions:

  • Optimize buffer conditions: Adjust the pH or salt concentration of your binding and elution buffers to minimize non-specific interactions. For example, including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers can reduce hydrophobic interactions.

  • Reduce sample concentration: If you observe precipitation, try diluting your sample before loading it onto the column.

  • Use a milder elution buffer: If you suspect protein denaturation, consider using a gentler elution method. For affinity chromatography, this might involve a competitive eluent instead of a low pH buffer.

  • Select the appropriate column: Ensure the size-exclusion chromatography (SEC) column has the correct fractionation range for your conjugate, or that the ion-exchange or affinity column has an appropriate binding capacity for your sample amount.

Q2: My purified MCCA conjugate shows a low fluorescence signal. What could be the issue?

Possible Causes:

  • Inefficient labeling: The initial conjugation reaction may have been inefficient, resulting in a low degree of labeling (DOL).[1]

  • Fluorescence quenching: The local environment of the coumarin (B35378) dye on the biomolecule can lead to quenching of the fluorescence signal. Proximity to certain amino acid residues, such as tryptophan, can cause this effect.[1] Another possibility is dye-dye quenching if the DOL is too high.

  • Photobleaching: Exposure of the conjugate to light during the purification process can cause photobleaching of the coumarin dye.

  • Incorrect buffer pH: The fluorescence of many dyes, including coumarins, can be pH-dependent.

Recommended Solutions:

  • Optimize the labeling reaction: Ensure the pH of the labeling buffer is optimal for the conjugation chemistry (typically pH 8.3-8.5 for NHS esters).[1] Also, consider adjusting the molar ratio of dye to protein.

  • Assess the Degree of Labeling (DOL): Before extensive purification, determine the DOL to confirm successful conjugation.[1]

  • Protect from light: Handle and store the conjugate in light-protected tubes and minimize exposure to ambient light.

  • Check buffer pH: Ensure the final buffer for your purified conjugate has a pH that is optimal for the fluorescence of the MCCA dye.

Q3: I see multiple peaks during HPLC analysis of my purified conjugate. What do they represent?

Possible Causes:

  • Presence of unreacted dye: The purification method may not have been sufficient to remove all the free, unconjugated MCCA.

  • Unconjugated biomolecule: The sample may contain a significant amount of the original, unlabeled biomolecule.

  • Heterogeneity of the conjugate: The labeling reaction can result in a mixture of conjugates with varying degrees of labeling (e.g., 1, 2, or 3 dye molecules per biomolecule).

  • Presence of aggregates or fragments: The purification process or sample handling may have induced aggregation or fragmentation of the conjugate.

Recommended Solutions:

  • Improve purification strategy: A combination of purification methods (e.g., SEC followed by reversed-phase HPLC) may be necessary to achieve higher purity.

  • Optimize the conjugation reaction: Adjusting the dye-to-biomolecule ratio can help to control the degree of labeling and reduce the amount of unconjugated starting material.

  • Analyze fractions by mass spectrometry: To identify the different species present in your sample, collect the different HPLC fractions and analyze them by mass spectrometry.

Logical Workflow for Troubleshooting Low Purity

troubleshooting_workflow start Low Purity of MCCA Conjugate check_free_dye Check for Free Dye (TLC or Analytical HPLC) start->check_free_dye check_unconjugated_protein Check for Unconjugated Biomolecule (SDS-PAGE or Analytical HPLC) start->check_unconjugated_protein check_aggregates Check for Aggregates (Analytical SEC) start->check_aggregates improve_sec Optimize SEC Conditions (Longer column, slower flow rate) check_free_dye->improve_sec Free dye present improve_dialysis Increase Dialysis Time/ Change Dialysis Buffer check_free_dye->improve_dialysis Free dye present improve_hplc Optimize HPLC Gradient check_unconjugated_protein->improve_hplc Unconjugated biomolecule present check_aggregates->improve_sec Aggregates present solution High Purity Conjugate improve_sec->solution improve_hplc->solution improve_dialysis->solution

Caption: A troubleshooting workflow for addressing low purity issues during MCCA conjugate purification.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify my MCCA conjugate?

The optimal purification method depends on the nature of the biomolecule (e.g., protein, peptide, oligonucleotide) and its size.

  • Size-Exclusion Chromatography (SEC): This is a good initial step for separating the larger conjugate from the smaller, unreacted MCCA dye. It is a relatively gentle method that preserves the native structure of the biomolecule.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high resolution and is particularly well-suited for purifying peptide and oligonucleotide conjugates. It separates molecules based on their hydrophobicity.

  • Dialysis: This method is effective for removing small molecules like unconjugated MCCA from larger protein or antibody conjugates. It is a simple and gentle technique but can be time-consuming.[2]

Often, a combination of these methods is required to achieve high purity.

Q2: What buffer should I use for purifying my MCCA conjugate?

The choice of buffer is critical for maintaining the stability and activity of your conjugate.

  • For SEC and Dialysis: Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice. It is important to use a buffer that is free of primary amines (e.g., Tris) if the conjugation chemistry targets these groups, as they can interfere with any residual unreacted dye.[3]

  • For RP-HPLC: A common mobile phase system is a gradient of acetonitrile (B52724) in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[4]

Q3: How can I determine the concentration and purity of my final MCCA conjugate?

  • Concentration: The concentration of the biomolecule can be determined using a standard protein assay (e.g., BCA or Bradford assay). Alternatively, you can use UV-Vis spectrophotometry, measuring the absorbance at 280 nm for the protein and at the absorbance maximum of the MCCA dye (around 330-350 nm).

  • Purity: The purity of the conjugate can be assessed by:

    • SDS-PAGE: To visualize the protein components and check for fragments or unconjugated protein.

    • Analytical HPLC (SEC or RP-HPLC): To quantify the percentage of the main conjugate peak relative to any impurities.

    • Mass Spectrometry: To confirm the molecular weight of the conjugate and determine the degree of labeling.

Q4: How should I store my purified MCCA conjugate?

For short-term storage (a few days to a week), keep the conjugate at 4°C, protected from light.[1] For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Adding a cryoprotectant like glycerol (B35011) (10-20%) can help to maintain the stability of the conjugate during freezing.

Data Presentation

The following table summarizes typical performance characteristics for common purification methods used for fluorescently labeled bioconjugates. The actual values for your MCCA conjugate may vary depending on the specific biomolecule and experimental conditions.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Size-Exclusion Chromatography (SEC) >90%70-95%Gentle, good for removing free dyeLower resolution than HPLC
Reversed-Phase HPLC (RP-HPLC) >98%50-80%High resolution, excellent for peptidesCan be denaturing for some proteins
Dialysis >95% (for removing free dye)>90%Very gentle, simple setupTime-consuming, does not remove protein impurities

Experimental Protocols

Below are detailed methodologies for the three most common techniques for purifying MCCA conjugates.

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

This protocol is suitable for separating MCCA conjugates from unreacted dye and is particularly useful for protein conjugates.

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Equilibration/running buffer (e.g., PBS, pH 7.4)

  • Centrifuge (for spin columns) or chromatography system

  • Collection tubes

Procedure:

  • Column Equilibration:

    • If using a pre-packed spin column, remove the storage buffer by centrifugation according to the manufacturer's instructions.[3]

    • Equilibrate the column with 2-3 column volumes of the running buffer.

  • Sample Loading:

    • Apply the crude conjugate reaction mixture to the top of the column. The sample volume should not exceed 10% of the column bed volume for optimal separation.

  • Elution:

    • For spin columns, place the column in a collection tube and centrifuge as recommended by the manufacturer to collect the purified conjugate.[3]

    • For gravity flow or chromatography systems, start the flow of the running buffer and collect fractions.

  • Fraction Analysis:

    • Monitor the elution of the conjugate by measuring the absorbance at 280 nm (for the biomolecule) and the absorbance maximum of MCCA (around 330-350 nm).

    • The first peak to elute will be the higher molecular weight conjugate, followed by the smaller, unconjugated MCCA dye.

  • Pooling and Concentration:

    • Pool the fractions containing the purified conjugate.

    • If necessary, concentrate the purified conjugate using a centrifugal filter device with an appropriate molecular weight cutoff.

Experimental Workflow for SEC Purification

sec_workflow start Crude MCCA Conjugate Mixture equilibrate Equilibrate SEC Column with PBS start->equilibrate load Load Sample onto Column equilibrate->load elute Elute with PBS and Collect Fractions load->elute analyze Analyze Fractions (UV-Vis Absorbance) elute->analyze pool Pool Fractions Containing Purified Conjugate analyze->pool concentrate Concentrate Purified Conjugate (Optional) pool->concentrate end Purified MCCA Conjugate concentrate->end

Caption: A step-by-step workflow for the purification of MCCA conjugates using size-exclusion chromatography.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is ideal for the high-resolution purification of MCCA-peptide conjugates.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample solvent (e.g., a small amount of Mobile Phase A)

Procedure:

  • System Preparation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude peptide conjugate in a minimal amount of the sample solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Injection and Gradient Elution:

    • Inject the sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[4]

  • Fraction Collection:

    • Monitor the elution profile at 220 nm (for the peptide backbone) and the absorbance maximum of MCCA.

    • Collect fractions corresponding to the major peaks. The MCCA-labeled peptide will be more hydrophobic and thus elute later than the unlabeled peptide.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the fractions containing the pure conjugate.

    • Remove the acetonitrile by rotary evaporation and lyophilize the remaining aqueous solution to obtain the purified peptide as a powder.

Protocol 3: Purification by Dialysis

This protocol is suitable for removing unconjugated MCCA from large biomolecules like antibodies.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa for antibodies.[2]

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer according to the manufacturer's instructions.

  • Sample Loading:

    • Load the crude conjugate solution into the dialysis tubing/cassette and seal it securely, ensuring no leaks.

  • Dialysis:

    • Immerse the sealed dialysis tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).

    • Stir the buffer gently on a magnetic stirrer.[2]

  • Buffer Exchange:

    • Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of the free dye.[2]

  • Sample Recovery:

    • Carefully remove the dialysis tubing/cassette from the buffer and transfer the purified conjugate to a clean tube.

    • The purified conjugate is now ready for use or further characterization.

References

Validation & Comparative

A Head-to-Head Battle of Fluorophores: 7-Methoxycoumarin-3-carboxylic Acid vs. Fluorescein for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal fluorescent label for their protein of interest.

In the realm of molecular biology and drug discovery, the visualization and tracking of proteins are paramount. Fluorescent labeling stands as a cornerstone technique, enabling researchers to elucidate protein function, localization, and interactions. Among the myriad of available fluorophores, 7-Methoxycoumarin-3-carboxylic acid and fluorescein (B123965) have emerged as common choices for protein conjugation. This guide provides an in-depth, objective comparison of these two dyes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable label for specific research needs.

At a Glance: Key Performance Indicators

A summary of the key photophysical and chemical properties of this compound and Fluorescein is presented below, offering a rapid comparison of their essential characteristics.

PropertyThis compoundFluorescein (as FITC)
Excitation Wavelength (λex) ~355 nm[1][2]~495 nm[3]
Emission Wavelength (λem) ~405 nm[1][2]~525 nm[3]
Molar Extinction Coefficient (ε) ~11,820 M⁻¹cm⁻¹ (for 7-Methoxycoumarin-4-acetic acid)[4]~75,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.18 (for 7-Methoxycoumarin-4-acetic acid)[4]~0.925 (in 0.1 N NaOH)
Photostability Moderate[5]Prone to photobleaching[6]
pH Sensitivity Fluorescence is pH-dependent[7][8]Highly pH-sensitive[9]
Reactive Form for Labeling N-hydroxysuccinimidyl (NHS) esterIsothiocyanate (FITC), NHS ester

Delving Deeper: A Comparative Analysis

Spectral Properties

This compound is a blue-emitting fluorophore, typically excited by ultraviolet (UV) light around 355 nm and emitting in the violet-blue region of the spectrum at approximately 405 nm.[1][2] This makes it suitable for multicolor imaging applications where spectral overlap with green and red fluorophores needs to be minimized.

In contrast, Fluorescein, commonly used as its isothiocyanate derivative (FITC), is a bright green-emitting dye. It is excited by blue light at around 495 nm and exhibits a strong emission peak at about 525 nm.[3] Its high molar extinction coefficient and quantum yield contribute to its intense fluorescence, making it a popular choice for a wide range of applications.

Labeling Chemistry

Both this compound and fluorescein can be activated to react with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on proteins. The most common reactive forms are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.

  • This compound is typically used as an NHS ester. This reactive group forms a stable amide bond with primary amines under mild alkaline conditions (pH 8.0-9.0).

  • Fluorescein is famously available as fluorescein isothiocyanate (FITC), which reacts with primary amines to form a thiourea (B124793) linkage.[10] Fluorescein is also available as an NHS ester, which follows the same reaction mechanism as the coumarin (B35378) derivative.

The workflow for protein labeling with both dyes is conceptually similar, involving the dissolution of the dye and protein in a suitable buffer, incubation to allow the conjugation reaction to proceed, and subsequent purification to remove unconjugated dye.

ProteinLabelingWorkflow cluster_7MC This compound Labeling cluster_FITC Fluorescein (FITC) Labeling p1 Dissolve Protein in Amine-Free Buffer (pH 8.0-9.0) r1 Mix Protein and 7-MC-NHS Ester p1->r1 d1 Prepare 7-MC-NHS Ester Stock in Anhydrous DMSO d1->r1 i1 Incubate (e.g., 1-2 hours at RT) r1->i1 q1 Optional: Quench with Excess Amine (e.g., Tris) i1->q1 pu1 Purify Labeled Protein (e.g., Gel Filtration) q1->pu1 p2 Dissolve Protein in Carbonate-Bicarbonate Buffer (pH 9.0-9.5) r2 Mix Protein and FITC p2->r2 d2 Prepare FITC Stock in Anhydrous DMSO d2->r2 i2 Incubate (e.g., 2-8 hours at RT or 4°C) r2->i2 pu2 Purify Labeled Protein (e.g., Gel Filtration) i2->pu2

A simplified workflow for protein labeling.
Photostability and pH Sensitivity

A critical consideration in fluorescence microscopy is the photostability of the dye. Coumarin dyes, including 7-methoxycoumarin (B196161) derivatives, are generally considered to have moderate photostability.[5] While they are susceptible to photobleaching under intense illumination, they can be more stable than fluorescein in certain contexts. Fluorescein is notoriously prone to photobleaching, which can limit its utility in experiments requiring long exposure times or high-intensity light sources.[6]

The fluorescence of both dyes is also sensitive to the pH of their environment. The fluorescence intensity of this compound has been shown to be pH-dependent.[7][8] Similarly, the fluorescence of fluorescein is highly quenched in acidic environments and is optimal at alkaline pH.[9] This property can be a limitation for studies in acidic organelles but can also be exploited for designing pH-sensitive probes.

Experimental Protocols

Protein Labeling with this compound N-succinimidyl (NHS) Ester

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • This compound N-succinimidyl ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer. If necessary, perform a buffer exchange.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a stock concentration of, for example, 10 mg/mL.

  • Labeling Reaction:

    • Slowly add the desired molar excess of the reactive dye to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add a small volume of the quenching solution to react with any excess NHS ester.

  • Purification: Remove the unconjugated dye from the labeled protein using a desalting column or dialysis.

Protein Labeling with Fluorescein Isothiocyanate (FITC)

This protocol is a widely used method for labeling proteins with FITC.

Materials:

  • Protein of interest

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling buffer (0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5)

  • Purification column (e.g., gel filtration column)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.[3][11]

  • Dye Preparation: Prepare a fresh solution of FITC in anhydrous DMSO at a concentration of 1 mg/mL.[3]

  • Labeling Reaction:

    • Slowly add the FITC solution to the protein solution while stirring. A common ratio is 50-100 µg of FITC for every 1 mg of protein.[3]

    • Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Purification: Separate the FITC-labeled protein from the unreacted dye using a gel filtration column.[3] The labeled protein will elute first as a colored band.

Logical Relationships in Protein Labeling

The success of a protein labeling experiment depends on a series of interconnected factors. The following diagram illustrates the logical flow and key considerations in the process.

LogicalRelationships Protein Protein Properties (Concentration, Purity, Available Amines) Reaction Labeling Reaction (Dye:Protein Ratio, Time, Temperature) Protein->Reaction Dye Dye Properties (Reactivity, Solubility) Dye->Reaction Buffer Reaction Buffer (pH, Amine-Free) Buffer->Reaction Purification Purification (Removal of Free Dye) Reaction->Purification Characterization Characterization (Degree of Labeling, Activity Assay) Purification->Characterization Application Downstream Application (Microscopy, Flow Cytometry, etc.) Characterization->Application

Key factors influencing a protein labeling experiment.

Conclusion: Making the Right Choice

The choice between this compound and fluorescein for protein labeling is contingent upon the specific requirements of the experiment.

Choose this compound when:

  • Multicolor imaging is planned: Its blue fluorescence provides good spectral separation from green and red probes.

  • UV excitation is available and suitable for the sample: The primary excitation is in the UV range.

  • Moderate brightness is sufficient: Its quantum yield and extinction coefficient are lower than those of fluorescein.

Choose Fluorescein when:

  • High brightness is critical: Its high quantum yield and extinction coefficient result in a strong fluorescent signal.

  • A workhorse, well-established dye is preferred: Fluorescein and its derivatives have been used extensively for decades.

  • Photobleaching can be managed: The experimental setup should minimize prolonged exposure to high-intensity light.

  • The experimental pH is in the optimal range for fluorescence: The pH should be neutral to alkaline.

Ultimately, for novel applications or when optimal performance is critical, it is advisable to empirically test both fluorophores to determine which provides the best signal-to-noise ratio and stability for the specific protein and experimental conditions.

References

A Comparative Guide to Coumarin Dyes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) derivatives are a versatile class of fluorophores widely employed in live-cell imaging due to their favorable photophysical properties, including high fluorescence quantum yields, tunable emission spectra, and sensitivity to their microenvironment.[1] This guide provides a comprehensive comparison of various coumarin dyes, supported by experimental data and detailed protocols, to facilitate the selection of the optimal probe for specific research applications.

Data Presentation: Performance of Coumarin Dyes

The efficacy of a fluorescent probe in live-cell imaging is determined by several key performance indicators. These include its quantum yield (a measure of fluorescence efficiency), photostability (resistance to photobleaching), and cytotoxicity. The following tables summarize these quantitative parameters for a selection of coumarin derivatives.

Photophysical Properties

The selection of a coumarin dye is often dictated by its spectral properties and fluorescence efficiency. The following table provides a comparison of the excitation and emission maxima, Stokes shift, and quantum yield of several coumarin derivatives.

Derivative Name/NumberExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Target Organelle/AnalyteReference
Coumarin-Thiazole Derivative 1412 (in Benzene)520 (in Benzene)4980 cm⁻¹0.85 (in Benzene)General intracellular[2]
Coumarin-Thiazole Derivative 2411 (in Benzene)513 (in Benzene)4730 cm⁻¹0.88 (in Benzene)General intracellular[2]
Coumarin-based ER Probes400435-525-0.60Endoplasmic Reticulum[1][3]
CPD~450~515~65-Hypochlorite (ClO⁻) in Mitochondria[1]
CDCl-CO~488710 (NIR)222-Carbon Monoxide (CO)[1]
Coumarin 314436 (in Ethanol)--0.68 - 0.86 (in Ethanol)General intracellular[4]
Coumarin 102 (C102)Varies with solventVaries with solventVaries with solventVaries with solventGeneral intracellular[5][6]
Coumarin 153 (C153)Varies with solventVaries with solventVaries with solventVaries with solventGeneral intracellular[5][6]
Azetidinyl-COUPY dye 7Az633650-750>17-Nucleoli[7]

Note: Photophysical properties are highly dependent on the solvent and cellular microenvironment. The data presented is for comparative purposes, and the original references should be consulted for specific experimental conditions.

Cytotoxicity

Low cytotoxicity is crucial for meaningful live-cell imaging experiments. The half-maximal inhibitory concentration (IC50) is a common measure of a substance's toxicity. A higher IC50 value indicates lower cytotoxicity.

Derivative TypeCell LineCell TypeIC₅₀ (µM)Reference
Coumarin Derivative (Compound 4)HL60Human Leukemia8.09[8]
Coumarin-Cinnamic Acid Hybrid (Compound 8b)HepG2Human Liver Carcinoma13.14[8]
7-oxy-acetohydrazide (Derivative 4a)Breast Cancer CellsBreast Adenocarcinoma1.24 - 8.68[8]
Coumarin-based ER ProbesHeLa, GM07373Human Cervical Cancer, Fibroblast205 - 252[3]
1,2,3-Triazole-Coumarin-Glycoside HybridsVarious cancer cell linesVarious≥60% cytotoxicity at tested concentrations[9]

Note: IC₅₀ values are highly dependent on the specific cell line, incubation time, and the assay used.

Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for long-term imaging experiments. Quantitative data for direct comparison is often challenging to consolidate due to varying experimental setups. However, some studies provide qualitative or semi-quantitative comparisons. For example, a Ru(II)-coumarin complex retained 90% of its fluorescence intensity after 100 scans, while the commercial dye DiI was reduced to 30%.[10] Derivatives of coumarin with a fluorinated methyl group and substituents in the third position of the molecule have shown promise as photostable dyes. Some coumarin derivatives are reported to be 3-5 times more photochemically stable than Rhodamine 6G.

Experimental Protocols

General Protocol for Live-Cell Staining

This protocol provides a general workflow for staining live cells with coumarin derivatives. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific probe and cell line.

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Culture cells in the appropriate medium until they reach 50-70% confluency.

  • Probe Preparation: Prepare a stock solution of the coumarin probe, typically in dimethyl sulfoxide (B87167) (DMSO).

  • Cell Staining: Dilute the stock solution in a pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the desired final concentration (typically 1-10 µM). Remove the culture medium from the cells and replace it with the staining solution. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with a pre-warmed imaging buffer to remove any unbound probe.

  • Imaging: Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin dye's excitation and emission wavelengths. For live-cell imaging, maintain physiological conditions (37°C, 5% CO₂) using an environmental chamber.[1]

Protocol for Comparative Analysis of Photostability

This protocol allows for the direct comparison of the photostability of different coumarin dyes.

  • Sample Preparation: Prepare live-cell samples stained with each coumarin dye to be compared, following the general staining protocol above. Ensure similar initial fluorescence intensities between samples.

  • Image Acquisition:

    • Select a region of interest (ROI) for each sample.

    • Acquire a time-lapse series of images of the ROI under continuous illumination using the same imaging parameters (e.g., laser power, exposure time) for all dyes.

    • Record images at regular intervals.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity of each time point to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a generalized signaling pathway for the detection of reactive oxygen species (ROS) and a typical experimental workflow for live-cell imaging with coumarin dyes.

G cluster_workflow Experimental Workflow for Live-Cell Imaging A Cell Seeding B Cell Culture (50-70% confluency) A->B D Cell Staining (Incubation) B->D C Probe Preparation (Stock Solution) C->D E Washing D->E F Image Acquisition E->F

Caption: A general experimental workflow for staining and imaging live cells with coumarin dyes.

G cluster_ros Detection of Reactive Oxygen Species (ROS) ROS Reactive Oxygen Species (e.g., ONOO⁻, •OH) Reaction Oxidative Reaction ROS->Reaction Probe Non-fluorescent Coumarin Probe Probe->Reaction Product Highly Fluorescent Coumarin Product Reaction->Product Detection Fluorescence Detection Product->Detection

Caption: A generalized mechanism for "turn-on" detection of reactive oxygen species using coumarin-based probes.[11][12][13]

Detection of Thiols

Many coumarin-based probes for detecting biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), operate through a "turn-on" fluorescence mechanism.[14][15][16][17] This often involves a Michael addition reaction where the thiol reacts with an electrophilic part of the probe, leading to a structural change that restores the fluorescence of the coumarin core.

G cluster_thiol Detection of Biological Thiols Thiol Biological Thiol (e.g., Cys, GSH) Reaction Michael Addition Thiol->Reaction Probe Non-fluorescent Coumarin Probe (with Michael Acceptor) Probe->Reaction Product Highly Fluorescent Thiol-Adduct Reaction->Product Detection Fluorescence Detection Product->Detection

Caption: A simplified "turn-on" mechanism for the detection of biological thiols by coumarin probes.[17]

References

A Researcher's Guide to Blue Fluorescent Probes: Alternatives to 7-Methoxycoumarin-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of blue fluorescent probes, 7-Methoxycoumarin-3-carboxylic acid has long been a staple. However, the demand for brighter, more photostable, and versatile alternatives has led to the development of a diverse array of options. This guide provides an objective comparison of the performance of several key alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your specific research needs.

Performance Comparison of Blue Fluorescent Dyes

The selection of a blue fluorescent dye is critically dependent on its photophysical properties. The following tables summarize the key performance indicators for this compound and its common alternatives.

Table 1: Photophysical Properties of Selected Blue Fluorescent Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound~355[1][2]~405[1][2]Not readily availableNot readily available
DAPI (bound to dsDNA)~358[3]~461[3]~27,000~0.92[4][5][6]
Hoechst 33342 (bound to DNA)~350[7]~461[7]~43,000[7]Not readily available
AMCA (Aminomethylcoumarin Acetate)~350[7]~450[7]~17,400[8]~0.91[8]
Cascade Blue~401[9]~419[9]~28,000Good to Excellent[10]
Alexa Fluor 350~346[11]~442[11]~19,000[11][12]Not readily available

Table 2: Qualitative Performance Characteristics

FluorophorePhotostabilitySuitability for Live CellsSuitability for Fixed CellsKey Features
This compoundLow to ModerateLimitedYesAmine-reactive labeling.
DAPIModerate[13]Permeant at high conc.[6]ExcellentHigh affinity for A-T rich regions of dsDNA.[6]
Hoechst 33342Low to Moderate[14]ExcellentYesCell-permeant, binds to the minor groove of DNA.[7]
AMCAHigh[15][16]LimitedExcellentBright blue fluorescence with a large Stokes shift.[15]
Cascade BlueHighLimitedExcellentResists quenching upon protein conjugation.[17]
Alexa Fluor 350ModerateLimitedExcellentBright and photostable, part of the Alexa Fluor family.

Experimental Protocols

To ensure a fair and accurate comparison of fluorescent probes, standardized experimental protocols are essential. The following sections provide detailed methodologies for key experiments.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a test sample relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield in the blue region (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Test fluorophore

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilutions for both the test sample and the fluorescence standard in the same solvent. The absorbance of each solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Record the integrated fluorescence intensity (the area under the emission curve).

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (if different).

Protocol 2: Protein Labeling with Amine-Reactive Dyes (e.g., NHS Esters)

This protocol outlines the general procedure for labeling proteins with N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dyes.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the protein solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

  • Prepare the dye stock solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Perform the labeling reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the reactive dye. The optimal ratio may need to be determined empirically.

  • Incubate the reaction: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purify the conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored band to elute will be the protein-dye conjugate.

  • Determine the degree of labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. The DOL can be calculated using the following formula:

    DOL = (A_dye * ε_protein) / [(A_280 - (A_dye * CF)) * ε_dye]

    Where:

    • A_dye is the absorbance of the dye at its maximum absorption wavelength.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • A_280 is the absorbance of the conjugate at 280 nm.

    • CF is a correction factor for the dye's absorbance at 280 nm (A_280 / A_dye).

    • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

Protocol 3: Quantitative Comparison of Photostability

This protocol describes a method to quantify and compare the photostability of different fluorophores using time-lapse microscopy.

Materials:

  • Fluorescence microscope (confocal or epifluorescence) with a stable light source and a sensitive camera.

  • Samples labeled with the fluorescent dyes to be compared.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare samples with each fluorescent dye under identical conditions to ensure a fair comparison. For cellular imaging, this involves consistent cell seeding, fixation, permeabilization, and staining protocols.

  • Image Acquisition:

    • Locate a region of interest (ROI) for each sample.

    • Use the same objective, laser power/light intensity, and camera settings for all samples.

    • Acquire a time-lapse series of images with continuous illumination. The time interval and total duration should be chosen to capture a significant decrease in fluorescence intensity.

  • Data Analysis:

    • For each time series, measure the mean fluorescence intensity within the ROI at each time point.

    • Normalize the fluorescence intensity at each time point (I_t) to the initial intensity (I_0).

    • Plot the normalized intensity (I_t / I_0) against time for each fluorophore.

    • Determine the photobleaching half-life (t_1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Key Concepts and Workflows

To further elucidate the principles and methodologies discussed, the following diagrams are provided.

Jablonski cluster_S0 Ground State (S0) cluster_S1 First Excited Singlet State (S1) cluster_T1 First Excited Triplet State (T1) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence Experimental_Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Purification cluster_analysis Photophysical Analysis cluster_comparison Comparison prep_protein Prepare Protein Solution labeling Label Protein with Dyes prep_protein->labeling prep_dye Prepare Dye Solutions prep_dye->labeling purification Purify Conjugates labeling->purification absorbance Measure Absorbance purification->absorbance fluorescence Measure Fluorescence purification->fluorescence photostability Measure Photostability purification->photostability quantum_yield Calculate Quantum Yield absorbance->quantum_yield fluorescence->quantum_yield comparison Compare Performance Metrics quantum_yield->comparison photostability->comparison Protein_Labeling Protein Protein (with primary amines, -NH2) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Reaction at pH 8.3 NHS_Dye NHS-Ester Dye NHS_Dye->Labeled_Protein NHS N-Hydroxysuccinimide (Leaving Group) Labeled_Protein->NHS Byproduct

References

A Comparative Guide to Protein Labeling: 7-Methoxycoumarin-3-carboxylic acid vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantitative analysis of protein labeling is paramount for robust and reproducible results. This guide provides an objective comparison of 7-Methoxycoumarin-3-carboxylic acid with other widely used fluorescent labeling reagents, supported by key performance data and detailed experimental protocols.

This compound, a blue-emitting fluorophore, offers a valuable tool for protein labeling and quantification. Its succinimidyl ester derivative readily reacts with primary amines on proteins to form stable covalent bonds. This guide will delve into the quantitative aspects of this labeling process and compare its performance against common alternatives such as fluorescein, rhodamine, and the Alexa Fluor™ series of dyes.

Performance Comparison of Fluorescent Labels

The selection of a fluorescent label is a critical decision in experimental design, directly impacting sensitivity and accuracy. The following tables provide a quantitative comparison of the photophysical properties of this compound and its alternatives. It is important to note that these values can be influenced by the solvent environment and conjugation to a protein.

Table 1: Photophysical Properties of Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reactive Group
This compound, NHS ester ~330-355[1][2]~402-405[1][2]~11,820 (for the acid in methanol)[3]~0.18 (for the acid in methanol)[3]NHS Ester
Fluorescein isothiocyanate (FITC) ~494[4][5]~518-519[5]~68,000 - 73,000[4][5]~0.50[5]Isothiocyanate
Rhodamine B isothiocyanate (RBITC) ~543[5]~580[5]~106,000[5]0.31 - 0.7 (in Ethanol)[5]Isothiocyanate
Alexa Fluor™ 488, NHS ester ~495[5]~519[5]>65,000[5]0.92[5]NHS Ester
Alexa Fluor™ 350, NHS ester ~346[6]~442[6]~19,000[6]Not specifiedNHS Ester

Note: The photophysical properties of fluorescent dyes can vary depending on the solvent, pH, and conjugation state. The data presented here are for comparative purposes and are compiled from various sources.

Experimental Protocols

Accurate and reproducible protein labeling requires meticulous adherence to established protocols. The following sections detail the methodologies for protein labeling with this compound N-succinimidyl (NHS) ester and the subsequent quantitative analysis.

Protein Labeling with this compound NHS Ester

This protocol outlines the general steps for conjugating a protein with this compound NHS ester. Optimization may be necessary for specific proteins and desired degrees of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound N-succinimidyl ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration or desalting column)[7]

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in the reaction buffer.[7] The buffer should be free of primary amines (e.g., Tris) that would compete with the protein for reaction with the NHS ester.

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of this compound NHS ester in anhydrous DMSO or DMF.[7] The concentration will depend on the desired molar excess of dye to protein.

  • Labeling Reaction: Add the desired molar excess of the NHS ester solution to the protein solution. A common starting point is a 10 to 20-fold molar excess of the dye. Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Quenching the Reaction (Optional): To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30-60 minutes.

  • Purification of the Labeled Protein: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[4][8]

Quantitative Analysis: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a critical parameter for quantifying the labeling efficiency. It can be determined spectrophotometrically.[8][9]

Procedure:

  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max). For this compound, A_max is approximately 330-355 nm.

  • Calculate Protein Concentration: The concentration of the protein in the conjugate can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[4]

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein[4]

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration: The concentration of the dye in the conjugate is calculated as:

    Dye Concentration (M) = A_max / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein.[9][10]

    DOL = Dye Concentration (M) / Protein Concentration (M)[10]

An optimal DOL for antibodies is typically between 2 and 10.[9][10] Higher ratios can lead to fluorescence quenching and may affect protein function.[8]

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer Mixing Mix Protein and Dye Solutions Protein_Solution->Mixing Dye_Solution 7-Methoxycoumarin-3-carboxylic acid NHS Ester in DMSO/DMF Dye_Solution->Mixing Incubation Incubate (1-4h RT or O/N 4°C) Protect from Light Mixing->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Purification Purify via Gel Filtration Quenching->Purification Analysis Spectrophotometric Analysis (A280, Amax) Purification->Analysis DOL_Calculation Calculate Degree of Labeling (DOL) Analysis->DOL_Calculation

Experimental workflow for protein labeling and quantification.

Amine-reactive labeling chemistry.

Conclusion

The quantitative analysis of protein labeling is essential for ensuring the reliability and reproducibility of fluorescence-based assays. This compound provides a useful blue-fluorescent probe for this purpose. However, its relatively lower molar extinction coefficient and quantum yield compared to alternatives like Alexa Fluor™ 488 suggest that it may be best suited for applications where high abundance targets are being labeled or when its specific spectral properties are required for multiplexing experiments. For applications demanding the highest sensitivity and photostability, dyes from the Alexa Fluor™ series often represent a superior choice. The selection of the optimal fluorescent label will ultimately depend on the specific experimental requirements, including the abundance of the target protein, the instrumentation available, and the need for multiplexing with other fluorophores.

References

A Researcher's Guide to Spectral Overlap with 7-Methoxycoumarin-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in fluorescence-based assays and drug development, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of the spectral properties of 7-Methoxycoumarin-3-carboxylic acid (7-MCA) with other commonly used fluorophores, offering insights into potential spectral overlap and its implications for experimental design, particularly in the context of Förster Resonance Energy Transfer (FRET).

Spectral Properties of 7-MCA and Common Fluorophores

This compound is a blue-emitting fluorophore with excitation and emission maxima that vary slightly depending on the solvent and pH. Generally, its excitation peak is in the range of 330-355 nm, with an emission maximum around 402-410 nm[1][2]. The potential for spectral overlap arises when the emission spectrum of a donor fluorophore, such as 7-MCA, overlaps with the excitation spectrum of an acceptor fluorophore. This phenomenon is a prerequisite for FRET, a mechanism that describes energy transfer between two light-sensitive molecules.

Below is a comparative summary of the key spectral properties of 7-MCA and other widely used fluorophores.

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound (7-MCA) ~355[1][2]~405[1][2]11,820 (for 7-Methoxycoumarin-4-acetic acid)[3]0.18 (for 7-Methoxycoumarin-4-acetic acid)[3]
Fluorescein (B123965) (FITC) ~498[4]~517[4]80,000 - 92,300[4][5][6]0.79 - 0.97[4][5][6]
Rhodamine B ~546[7]~567[7]106,000[7][8]0.49 - 0.7[8][9]
Cyanine 3 (Cy3) ~554~568150,000[10]0.15[10]
Cyanine 5 (Cy5) ~649[11]~666[11]250,000[11][12]0.2[11][12]

Note: Spectral properties can be influenced by the fluorophore's local environment, including solvent, pH, and conjugation to biomolecules. The data for 7-MCA's molar extinction coefficient and quantum yield are for a closely related compound, 7-Methoxycoumarin-4-acetic acid, and should be considered as an approximation.

Understanding Spectral Overlap and FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor and the degree of spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum.

The ideal FRET pair exhibits significant overlap between the donor's emission and the acceptor's excitation spectra, while having minimal direct excitation of the acceptor at the donor's excitation wavelength.

FRET_Principle D_ground D (S0) D_excited D* (S1) D_excited->D_ground hν_em (Donor) A_ground A (S0) D_excited->A_ground k_FRET A_excited A* (S1) A_excited->A_ground hν_em (Acceptor) Excitation Excitation (Light Energy) Excitation->D_ground hν_ex Donor_Emission Donor Emission FRET FRET (Non-radiative) Acceptor_Emission Acceptor Emission

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Based on the spectral data, 7-MCA has the potential to serve as a FRET donor for fluorophores like fluorescein. The emission of 7-MCA (around 405 nm) shows some overlap with the excitation spectrum of fluorescein (which starts to rise around 400 nm and peaks at ~498 nm). However, the spectral overlap is not extensive, which would likely result in a lower FRET efficiency compared to more optimally matched pairs. For significant FRET to occur with 7-MCA as the donor, an acceptor with an excitation maximum closer to 405 nm would be more suitable.

Experimental Protocol for Determining Spectral Overlap

This protocol outlines a general procedure for measuring the spectral properties of fluorophores to assess their potential for spectral overlap and FRET.

I. Materials and Instruments

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz cuvettes (1 cm path length)

  • Fluorophore stock solutions of known concentrations (e.g., in DMSO or an appropriate buffer)

  • Buffer solution (e.g., PBS, Tris-HCl)

II. Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A1 Prepare dilute fluorophore solutions in desired buffer B1 Set up spectrofluorometer parameters (Excitation/Emission wavelengths, slit widths) A1->B1 A2 Prepare a buffer blank A2->B1 B2 Record excitation spectrum of the acceptor B1->B2 B3 Record emission spectrum of the donor B2->B3 B4 Record emission spectrum of the acceptor B3->B4 C1 Correct spectra for buffer background B4->C1 C2 Normalize emission and excitation spectra C1->C2 C3 Overlay donor emission and acceptor excitation spectra C2->C3 C4 Calculate the spectral overlap integral (J(λ)) C3->C4

Caption: Experimental workflow for determining spectral overlap.

III. Detailed Methodology

  • Sample Preparation:

    • Prepare stock solutions of the donor (e.g., 7-MCA) and acceptor fluorophores in a suitable solvent like DMSO.

    • Dilute the stock solutions in the desired experimental buffer to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

    • Prepare a buffer blank containing only the experimental buffer.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

  • Data Acquisition:

    • Blank Measurement: Record the emission spectrum of the buffer blank to subtract any background fluorescence.

    • Donor Emission Spectrum:

      • Place the cuvette with the donor fluorophore in the spectrofluorometer.

      • Set the excitation wavelength to the donor's excitation maximum (e.g., 355 nm for 7-MCA).

      • Scan the emission wavelengths over a range that covers the donor's entire emission profile (e.g., 370-600 nm for 7-MCA).

    • Acceptor Excitation Spectrum:

      • Place the cuvette with the acceptor fluorophore in the instrument.

      • Set the emission wavelength to the acceptor's emission maximum.

      • Scan the excitation wavelengths over a range that covers the acceptor's entire absorption profile.

    • Acceptor Emission Spectrum:

      • With the acceptor sample still in place, set the excitation wavelength to the acceptor's excitation maximum and record the emission spectrum.

  • Data Analysis:

    • Subtract the buffer blank spectrum from all the recorded fluorophore spectra.

    • Normalize the donor emission and acceptor excitation spectra to their respective maxima.

    • Overlay the normalized donor emission spectrum and the acceptor excitation spectrum to visually assess the degree of spectral overlap.

    • For a quantitative measure of spectral overlap, calculate the spectral overlap integral, J(λ), which is a key parameter in determining the Förster distance (R₀) for a FRET pair.

By following this guide, researchers can make informed decisions about fluorophore selection, optimize their experimental setups, and accurately interpret their fluorescence data, ultimately leading to more robust and reliable scientific outcomes.

References

A Comparative Guide to the Performance of 7-Methoxycoumarin-3-carboxylic Acid in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of 7-Methoxycoumarin-3-carboxylic acid (MCCA) in various buffer systems. MCCA is a widely utilized blue-emitting fluorophore, frequently employed for the derivatization of biomolecules and as a pH-sensitive probe. Understanding its performance characteristics in different chemical environments is crucial for the design and interpretation of fluorescence-based assays. This document presents available experimental data on MCCA and compares its performance with notable alternatives, offering insights for selecting the optimal fluorescent probe for specific research applications.

Performance of this compound (MCCA)

This compound is an amine-reactive fluorescent probe valued for its utility in labeling primary amines, hydrazines, and hydroxylamines on biomolecules.[1] Its fluorescence is notably sensitive to the pH of the surrounding medium.

Spectral Properties:

The excitation and emission maxima of MCCA exhibit some variability depending on the buffer conditions. In a 0.1 M Tris buffer at pH 9.0, the excitation and emission wavelengths are reported as 330 nm and 402 nm, respectively.[2][3] Another source indicates an excitation peak at 355 nm and an emission peak at 405 nm for a derivative of MCCA.[4][5]

pH Dependence:

The fluorescence intensity of MCCA is strongly dependent on pH. Experimental data demonstrates a significant decrease in fluorescence intensity as the pH increases. For instance, in a study using citrate (B86180) buffers, the fluorescence intensity of MCCA at pH 6 was less than 10% of its intensity at pH 3.[6] This pH sensitivity is an important consideration for assays conducted under varying pH conditions.

Comparison with Alternative Fluorescent Probes

To provide a comprehensive overview, the performance of MCCA is compared with two prominent blue-emitting, amine-reactive fluorescent dyes: Alexa Fluor 350 and Pacific Blue.

FeatureThis compound (MCCA)Alexa Fluor® 350Pacific Blue™
Excitation Max. ~330-355 nm~346 nm~401-404 nm
Emission Max. ~402-405 nm~442 nm~452-455 nm
Quantum Yield Data not available in common buffersData not available in common buffers0.78 (in PBS, pH 7.4)[7]
pH Sensitivity Highly sensitive; fluorescence decreases with increasing pH.[6]Insensitive in the pH range of 4-10.[8][9]Fluorescence remains high at neutral pH.[10]
Photostability Data not availableGenerally considered more photostable than many conventional dyes.[8]Good photostability under typical fluorescence excitation conditions.[7]
Solubility Soluble in DMSO, DMF, and acetonitrile.[2]Good water solubility.[9]Water soluble.

Experimental Protocols

To ensure reproducible and comparable data when evaluating the performance of fluorescent probes in different buffer systems, the following experimental protocols are recommended.

I. Measurement of Fluorescence Intensity

This protocol outlines the procedure for measuring the fluorescence intensity of a fluorescent probe in various buffer systems.

Materials:

  • Fluorescent probe stock solution (e.g., 10 mM in DMSO)

  • A series of buffers with varying pH (e.g., Phosphate, Acetate, MES, Tris)

  • Spectrofluorometer

  • Quartz cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Sample Preparation:

    • Prepare working solutions of the fluorescent probe by diluting the stock solution in each of the desired buffers to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.

    • Set the excitation and emission wavelengths appropriate for the fluorescent probe being tested.

    • Set the excitation and emission slit widths. These should be kept constant for all measurements.

  • Measurement:

    • Measure the fluorescence intensity of a blank sample (buffer only) for each buffer system to determine the background fluorescence.

    • Measure the fluorescence intensity of each fluorescent probe sample.

    • Record the fluorescence intensity values.

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence for each buffer system.

    • Compare the corrected fluorescence intensities of the probe in the different buffers.

experimental_workflow_fluorescence_intensity cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Probe Stock Solution working_sol Working Solutions stock->working_sol buffers Buffer Systems buffers->working_sol spectro Spectrofluorometer blank Measure Blank (Buffer Only) spectro->blank Set λex/λem sample Measure Sample blank->sample data Raw Data sample->data corrected_data Corrected Data (Sample - Blank) data->corrected_data comparison Compare Intensities corrected_data->comparison

Experimental workflow for measuring fluorescence intensity.

II. Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a standard with a known quantum yield, is commonly used.

Materials:

  • Fluorescent probe solution (sample)

  • Quantum yield standard solution (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Absorbance Measurement:

    • Prepare a series of dilutions of both the sample and the standard in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

III. Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation when exposed to light.

Materials:

  • Fluorescent probe solution

  • Fluorescence microscope with a camera or a spectrofluorometer with time-scan capabilities

  • Consistent light source

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescent probe in the desired buffer.

  • Continuous Illumination:

    • Continuously expose the sample to the excitation light source under controlled and constant conditions (e.g., same light intensity, temperature).

  • Fluorescence Monitoring:

    • Measure the fluorescence intensity of the sample at regular time intervals over a defined period.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The rate of decrease in fluorescence intensity is an indicator of the photostability of the probe. A slower decay rate indicates higher photostability.

Signaling Pathway and Experimental Logic Visualization

The following diagrams illustrate a hypothetical signaling pathway where a fluorescent probe could be utilized and the logical flow for selecting a suitable probe.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger protein_kinase Protein Kinase second_messenger->protein_kinase target_protein Target Protein (Labeled with Probe) protein_kinase->target_protein cellular_response Cellular Response target_protein->cellular_response

Hypothetical signaling pathway with a labeled target protein.

References

A Comparative Guide to the Cell Permeability of 7-Methoxycoumarin-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a compound to effectively cross cell membranes is a critical determinant of its therapeutic efficacy. 7-Methoxycoumarin-3-carboxylic acid and its derivatives are a class of compounds with significant interest in drug discovery due to their fluorescent properties and potential as therapeutic agents and prodrug moieties. This guide provides a comparative analysis of the cell permeability of these derivatives, supported by experimental data, to aid in the selection and design of compounds with optimal cellular uptake.

Quantitative Assessment of Cell Permeability

The cell permeability of coumarin (B35378) derivatives is often evaluated using in vitro models that mimic physiological barriers. The Caco-2 cell permeability assay is a widely accepted model that simulates the human intestinal epithelium, providing insights into a compound's potential for oral absorption. The apparent permeability coefficient (Papp) is the standard metric derived from this assay to quantify the rate at which a compound crosses the cell monolayer.

A study evaluating a series of 18 coumarin derivatives with varying substitution patterns (hydroxyl, methoxy, and methyl groups) using a Caco-2 cell model revealed that all tested compounds were highly permeable.[1][2] The Papp values for these derivatives in the apical to basolateral direction, which simulates absorption from the gut into the bloodstream, ranged from 4.1 x 10⁻⁵ to 2.1 x 10⁻⁴ cm/s.[1][2] The study also investigated the basolateral to apical transport, which can indicate the involvement of efflux pumps, and found Papp values to be between 1.8 x 10⁻⁵ and 7.0 x 10⁻⁵ cm/s, with all efflux ratios remaining below 1, suggesting that efflux is not a significant limiting factor for the absorption of these coumarins.[1][2]

A key finding was that the type and position of the substituents on the coumarin scaffold had a more substantial impact on permeability than the mere number of substituents.[1][2] This highlights the importance of strategic structural modifications in optimizing the cell permeability of this compound derivatives.

Table 1: Caco-2 Permeability of Various Coumarin Derivatives

Compound ClassSubstituent TypesApical to Basolateral Papp (cm/s)Basolateral to Apical Papp (cm/s)Efflux Ratio
Coumarin Derivatives-OH, -OCH₃, -CH₃4.1 x 10⁻⁵ to 2.1 x 10⁻⁴1.8 x 10⁻⁵ to 7.0 x 10⁻⁵< 1

Data sourced from a study on 18 different coumarin derivatives. The specific values for each derivative were not individually listed in the abstract.[1][2]

Alternative Permeability Assessment: The PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screening method used to predict passive membrane permeability.[3][4][5][6] It serves as a valuable tool in early drug discovery to rank compounds based on their ability to diffuse across a lipid-infused artificial membrane.[3][6] While PAMPA only accounts for passive transcellular diffusion and not active transport or paracellular pathways, it offers a rapid and cost-effective alternative to cell-based assays.[7]

A comparison between a three-lipid component PAMPA system (A-PAMPA) and Caco-2 monolayers for a set of 20 drugs showed a good correlation between the permeability values obtained from both methods, with a linear r² of 0.82.[8] This suggests that for compounds primarily absorbed via passive diffusion, PAMPA can be a reliable predictive model.

Experimental Protocols

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[7][9]

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semi-permeable filter inserts in multi-well plates.[7][10]

  • The cells are cultured for approximately 21 days to allow them to differentiate into a confluent monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and transporter proteins.[9]

2. Monolayer Integrity Assessment:

  • Before the experiment, the integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[7]

  • The permeability of a low-permeability marker, such as Lucifer Yellow, can also be assessed to ensure the tightness of the cell junctions.[4]

3. Permeability Assay:

  • The test compound is added to the apical (donor) compartment of the trans-well insert.[7][10]

  • The plate is incubated, typically for 2 hours, at 37°C.[7]

  • Samples are collected from the basolateral (receiver) compartment at predetermined time points.[10][11]

  • To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical compartment.[7]

4. Quantification and Data Analysis:

  • The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.[10]

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the cell monolayer.

      • C₀ is the initial concentration of the compound in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a simplified model for assessing passive diffusion.[6]

1. Preparation of the PAMPA Plate:

  • A multi-well filter plate (donor plate) with a hydrophobic polyvinylidene difluoride (PVDF) membrane is used.[3]

  • The filter membrane of each well is coated with a solution of lipids (e.g., a mixture of phosphatidylcholine, phosphatidylserine, and cholesterol in an organic solvent like dodecane) to form an artificial membrane.[6][8]

2. Permeability Assay:

  • The donor plate is placed on top of an acceptor plate containing a buffer solution.

  • The test compound, dissolved in a suitable buffer, is added to the donor wells.[3]

  • The "sandwich" plate is incubated at room temperature for a specified period, typically 5 hours, often with gentle shaking.[3][6]

3. Quantification and Data Analysis:

  • After incubation, the concentration of the test compound in both the donor and acceptor wells is determined, usually by UV-Vis spectroscopy or LC-MS/MS.[3]

  • The effective permeability (Pe) is calculated based on the change in concentration in the acceptor and donor compartments over time.

Visualizations

Intracellular Activation of a Coumarin-Based Prodrug

This compound derivatives can be utilized as prodrugs to enhance the cellular uptake of polar therapeutic agents.[12][13][14] The coumarin moiety masks the polar functional groups of the parent drug, increasing its lipophilicity and facilitating its passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave the ester bond, releasing the active drug and the fluorescent coumarin by-product.[15]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CoumarinProdrug Coumarin-Based Prodrug (Lipophilic) IntracellularProdrug Coumarin-Based Prodrug CoumarinProdrug->IntracellularProdrug Passive Diffusion Esterases Intracellular Esterases IntracellularProdrug->Esterases ActiveDrug Active Drug (Released) Esterases->ActiveDrug Cleavage CoumarinByproduct Coumarin By-product (Fluorescent) Esterases->CoumarinByproduct Cleavage G cluster_assay Permeability Assays cluster_caco2_features Caco-2 Features cluster_pampa_features PAMPA Features Caco2 Caco-2 Assay Passive_C Passive Diffusion Caco2->Passive_C Active_C Active Transport Caco2->Active_C Efflux_C Efflux Caco2->Efflux_C Paracellular_C Paracellular Route Caco2->Paracellular_C PAMPA PAMPA Passive_P Passive Diffusion PAMPA->Passive_P BioPrediction Good in vivo correlation Passive_C->BioPrediction Active_C->BioPrediction Efflux_C->BioPrediction Paracellular_C->BioPrediction HighThroughput High-Throughput Passive_P->HighThroughput EarlyScreening Early Screening Passive_P->EarlyScreening

References

A Comparative Guide to the Cross-Reactivity of 7-Methoxycoumarin-3-carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 7-Methoxycoumarin-3-carboxylic acid (7-MCA-COOH) conjugates. Understanding the cross-reactivity of these fluorescent labels is crucial for the development of specific and reliable immunoassays. This document summarizes available data on the immunogenicity of coumarin (B35378) derivatives, outlines experimental protocols for assessing cross-reactivity, and compares 7-MCA-COOH with alternative fluorescent labels.

Introduction to this compound in Bioconjugation

This compound is a fluorescent dye widely used for labeling peptides and other biomolecules. Its carboxylic acid group allows for straightforward conjugation to primary amines on proteins and other molecules, forming stable amide bonds. While advantageous for its fluorescent properties, the introduction of any small molecule (hapten) like 7-MCA-COOH can elicit an immune response, leading to the production of antibodies. The specificity of these antibodies is paramount, as cross-reactivity with structurally similar compounds can lead to inaccurate results in immunoassays.

Understanding Cross-Reactivity of Coumarin Conjugates

The immune response to a hapten-carrier conjugate can generate a polyclonal population of antibodies with varying affinities and specificities. Cross-reactivity occurs when these antibodies bind to molecules other than the original immunizing hapten. For coumarin-based haptens, this can include other coumarin derivatives or even structurally unrelated fluorescent dyes.

Studies on the contact sensitization of simple coumarins in animal models have shown that the substitution pattern on the coumarin ring plays a critical role in determining immunogenicity and cross-reactivity. For instance, the presence and position of hydroxyl groups can significantly influence sensitization potential. Cross-reactivity has been observed between structurally similar coumarins, such as esculetin (B1671247) and its derivatives, and between daphnetin (B354214) and umbelliferone (B1683723) derivatives[1]. This suggests that antibodies raised against a 7-MCA-COOH conjugate are likely to show some degree of cross-reactivity with other coumarin-based molecules, particularly those with substitutions at or near the 7-position.

Comparative Cross-Reactivity Data

While direct quantitative cross-reactivity data for antibodies raised specifically against 7-MCA-COOH is limited in publicly available literature, we can infer potential cross-reactivity based on studies of closely related coumarin derivatives, such as 7-hydroxycoumarin. The following table provides a summary of expected cross-reactivity based on structural similarity and findings from related immunoassays.

Compound/ConjugateTarget AnalyteKnown/Expected Cross-ReactivityReference/Rationale
7-MCA-COOH-BSA Anti-7-MCA-COOH AntibodiesHighHomologous antigen
7-Hydroxycoumarin Anti-7-MCA-COOH AntibodiesHighStructurally very similar; differs by a methyl group on the 7-position oxygen. Antibodies raised against 7-hydroxycoumarin have been shown to recognize the parent compound and its metabolites[2].
Umbelliferone (7-Hydroxycoumarin) Anti-Daphnetin AntibodiesWeak to ModerateStudies have shown cross-reactivity between daphnetin and umbelliferone derivatives[1].
Coumarin Anti-7-MCA-COOH AntibodiesLowThe unsubstituted coumarin backbone is less likely to be the primary epitope compared to the substituted ring system.
Fluorescein (FITC) Anti-7-MCA-COOH AntibodiesVery LowStructurally dissimilar to coumarins. However, some polyspecific antibodies can show unexpected cross-reactivity.
Rhodamine (TRITC) Anti-7-MCA-COOH AntibodiesVery LowStructurally dissimilar to coumarins.
Alexa Fluor™ Dyes Anti-7-MCA-COOH AntibodiesVery LowStructurally dissimilar to coumarins and engineered for high photostability and specificity.
DyLight™ Dyes Anti-7-MCA-COOH AntibodiesVery LowStructurally dissimilar to coumarins.

Note: The cross-reactivity percentages are estimations based on available data for related compounds and general principles of immunochemistry. Experimental validation is essential for any specific application.

Experimental Protocols

The standard method for determining the cross-reactivity of antibodies against a small molecule hapten is the competitive enzyme-linked immunosorbent assay (ELISA) .

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

G cluster_0 Plate Coating cluster_1 Blocking cluster_2 Competitive Binding cluster_3 Detection A Coat microtiter plate wells with 7-MCA-COOH-protein conjugate (e.g., OVA) B Block unbound sites with a blocking agent (e.g., BSA) A->B Wash C Add a mixture of anti-7-MCA-COOH antibody and competitor compound (test analyte or standard) B->C Wash D Add enzyme-conjugated secondary antibody C->D Wash E Add substrate and measure signal (e.g., color change) D->E Wash G cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 B-Cell Activation & Differentiation cluster_3 Antibody Production A Hapten-Carrier Conjugate (e.g., 7-MCA-COOH-BSA) B Antigen Presenting Cell (APC) (e.g., Macrophage) A->B Phagocytosis C Processed Peptide-MHC II Complex B->C Processing D Helper T-Cell (Th) C->D TCR Binding E B-Cell with Hapten-Specific Surface Antibody D->E Activation F Plasma Cell E->F Differentiation G Memory B-Cell E->G Differentiation H Anti-Hapten Antibodies F->H Secretion

References

Safety Operating Guide

Safe Disposal of 7-Methoxycoumarin-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 7-Methoxycoumarin-3-carboxylic Acid, a fluorescent compound often used in laboratory settings. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is potentially harmful and can cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

Personal Protective Equipment (PPE)Specification
Gloves Appropriate chemical-resistant gloves
Eye Protection Safety glasses with side-shields or goggles
Respiratory Protection Dust mask (e.g., N95) for handling solids
Protective Clothing Laboratory coat or other suitable protective clothing

Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound involve incineration by a licensed waste disposal company. It is crucial to prevent the chemical from entering drains, groundwater, or the sewage system[3].

  • Container Management :

    • Keep the this compound waste in its original container or a clearly labeled, compatible, and sealed container.

    • Do not mix with other waste materials to avoid unforeseen chemical reactions.

    • Handle uncleaned containers with the same precautions as the product itself.

  • Waste Collection :

    • For solid waste, carefully sweep the material to avoid dust generation and place it in a designated, sealed container.

    • For solutions, absorb the liquid onto an inert material (e.g., vermiculite, dry sand) and then place it in a sealed container.

  • Engage a Licensed Waste Disposal Service :

    • The disposal of chemical waste must be conducted by a licensed and approved waste disposal company.

    • Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound.

  • Recommended Disposal Method :

    • The preferred method of disposal is incineration. The substance may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system[4]. This ensures the complete destruction of the compound in a controlled environment.

  • Compliance :

    • All disposal activities must be in strict accordance with local, state, and national environmental regulations[1][3]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate : If the spill is significant, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent further leakage or spillage if it is safe to do so[3]. Cover drains to prevent the chemical from entering the water system.

  • Clean-up :

    • Wearing appropriate PPE, absorb the spill with an inert material.

    • Collect the absorbed material and place it in a sealed container for disposal.

    • Clean the affected area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 7-Methoxycoumarin- 3-carboxylic Acid Waste waste_type Identify Waste Type (Solid or Solution) start->waste_type solid_waste Solid Waste: Sweep carefully to avoid dust waste_type->solid_waste Solid liquid_waste Liquid Waste: Absorb with inert material waste_type->liquid_waste Liquid containerize Place in a labeled, sealed container solid_waste->containerize liquid_waste->containerize contact_ehs Contact Institutional EHS & Licensed Waste Disposal Company containerize->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact_ehs->provide_sds incineration Preferred Disposal: Chemical Incineration with Afterburner and Scrubber provide_sds->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

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